Thailanstatin B
Description
This compound has been reported in Burkholderia thailandensis with data available.
from Burkholderia thailandensis; modulates glucocorticoid receptor splicing process to enhance GRbeta levels and thereby decrease the GC response; potential glaucoma therapeutic agent; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H42ClNO9 |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
2-[(2S,4S,5R,6R)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-(chloromethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42ClNO9/c1-16(7-10-24-27(35)28(36,15-29)14-21(39-24)13-26(33)34)6-9-23-17(2)12-22(19(4)38-23)30-25(32)11-8-18(3)37-20(5)31/h6-8,10-11,17-19,21-24,27,35-36H,9,12-15H2,1-5H3,(H,30,32)(H,33,34)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1 |
InChI Key |
GAXKYFBEYVVCBB-FUDLAKRJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Thailanstatin B Binding Site on SF3b Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatin B is a potent natural product that inhibits pre-mRNA splicing, a critical process in eukaryotic gene expression.[1][2] Its cytotoxic properties and ability to modulate splicing make it a compound of significant interest for cancer therapeutics and as a tool for studying the splicing machinery.[3] this compound, along with other related natural products like pladienolide B and spliceostatin A, targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5] This technical guide provides a comprehensive overview of the this compound binding site on the SF3b complex, including quantitative binding data for related compounds, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
The SF3b Complex and its Role in Splicing
The SF3b complex is essential for the recognition of the branch point adenosine (BPA) within the intron of a pre-mRNA molecule.[1] This recognition is a crucial step in the assembly of the spliceosome and the subsequent catalytic reactions that excise introns and ligate exons to produce mature mRNA. The SF3b complex is a multi-protein entity, with SF3B1 and PHF5A being key subunits that form the binding pocket for splicing modulators.[6][7]
This compound Binding Site and Mechanism of Action
While a high-resolution structure of this compound in complex with SF3b is not yet publicly available, extensive structural and biochemical studies on related compounds, such as E7107, have elucidated the binding site and mechanism of action.[1][8] These studies reveal that this compound and similar splicing modulators bind to a highly conserved pocket on the SF3b complex, specifically at the interface of the SF3B1 and PHF5A subunits.[6][7] This pocket is the same site that recognizes the branch point adenosine of the pre-mRNA.[1][8]
The binding of this compound is non-covalent and acts through a competitive mechanism.[1][9] By occupying the BPA-binding pocket, this compound sterically hinders the binding of the pre-mRNA substrate, thereby preventing the proper assembly of the spliceosome and inhibiting the splicing process.[1][8] This leads to an accumulation of unspliced pre-mRNA in the nucleus.[5]
Key residues within the SF3B1 and PHF5A subunits are critical for the interaction with these splicing modulators. For the related compound E7107, residues such as R1074 in SF3B1 and Y36 in PHF5A have been identified as crucial for binding.[1][8] Mutations in these residues can confer resistance to the inhibitory effects of these compounds.[1][8] Other residues in SF3B1, including L1066, T1077, and V1078, also contribute to the formation of the binding pocket.[6][10]
Quantitative Binding and Activity Data
The following tables summarize the available quantitative data for this compound and related splicing modulators that bind to the SF3b complex.
| Compound | Assay Type | Value | Target | Reference |
| Thailanstatin A | Splicing Inhibition | IC50 = 650 nM | Eukaryotic RNA Splicing | [9] |
| Thailanstatin A | Antiproliferative | GI50 = 1.11-2.69 nM | Multiple cancer cell lines | [9] |
| This compound | Splicing Inhibition | single to sub-μM range | pre-mRNA splicing | [2] |
| E7107 | Microscale Thermophoresis | Kd = 3.6 nM | SF3b subcomplex | [1] |
Table 1: Quantitative data for this compound and related compounds.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction between splicing modulators and the SF3b complex are provided below. These protocols are based on the successful studies of the SF3b complex with the splicing modulator E7107.[1]
Recombinant SF3b Subcomplex Expression and Purification
-
Objective: To produce a stable and soluble four-protein SF3b subcomplex (SF3B1, SF3B3, PHF5A, and SF3B5) for structural and biophysical studies.
-
Methodology:
-
Subclone the genes for truncated human SF3B1 (residues 454–1304) and full-length SF3B3, PHF5A, and SF3B5 into a pFastBac1 vector.
-
Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).
-
Infect Sf9 insect cells with the recombinant baculovirus and incubate for 48-72 hours.
-
Harvest the cells and lyse them in a buffer containing 25 mM HEPES-KOH (pH 7.8), 400 mM KCl, 10% glycerol, 0.5 mM TCEP, and protease inhibitors.
-
Clarify the lysate by centrifugation and apply the supernatant to a Strep-Tactin affinity column (IBA).
-
Wash the column extensively and elute the complex with lysis buffer containing 5 mM desthiobiotin.
-
Further purify the complex by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated in a buffer containing 25 mM HEPES-KOH (pH 7.8), 200 mM KCl, 5% glycerol, and 0.5 mM TCEP.
-
Assess the purity and integrity of the complex by SDS-PAGE and Coomassie blue staining.
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the three-dimensional structure of the SF3b complex bound to a splicing modulator.
-
Methodology:
-
Concentrate the purified SF3b subcomplex to 2-5 mg/mL.
-
Incubate the complex with a 5- to 10-fold molar excess of the splicing modulator for 30 minutes on ice.
-
Apply 3 μL of the complex-ligand mixture to a glow-discharged C-flat holey carbon grid (Protochips).
-
Blot the grid for 3-4 seconds and plunge-freeze it in liquid ethane using a Vitrobot Mark IV (FEI).
-
Collect cryo-EM data on a Titan Krios electron microscope (FEI) equipped with a Gatan K2 Summit direct electron detector.
-
Process the raw movie frames for motion correction and dose-weighting using MotionCor2.
-
Estimate the contrast transfer function (CTF) parameters using Gctf.
-
Perform particle picking, 2D classification, and 3D classification and refinement using RELION.
-
Build and refine the atomic model into the final cryo-EM map using Coot and Phenix.
-
Scintillation Proximity Assay (SPA)
-
Objective: To measure the binding affinity of compounds to the SF3b complex in a high-throughput format.
-
Methodology:
-
Coat streptavidin-coated SPA beads (PerkinElmer) with a biotinylated antibody that captures the SF3b complex.
-
Incubate the beads with the purified SF3b subcomplex.
-
Add a tritiated version of a known SF3b binder (e.g., [3H]-pladienolide B) at a fixed concentration.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate the mixture to allow for competitive binding.
-
Measure the scintillation signal using a microplate reader. The signal is proportional to the amount of [3H]-ligand bound to the SF3b complex on the beads.
-
Calculate the IC50 value from the dose-response curve.
-
Microscale Thermophoresis (MST)
-
Objective: To determine the dissociation constant (Kd) of the protein-ligand interaction in solution.
-
Methodology:
-
Label the purified SF3b subcomplex with a fluorescent dye (e.g., NT-647-NTA).
-
Keep the concentration of the fluorescently labeled SF3b complex constant.
-
Titrate the unlabeled ligand (e.g., this compound) over a wide range of concentrations.
-
Incubate the samples for a short period to reach binding equilibrium.
-
Load the samples into capillaries and measure the thermophoretic movement using a Monolith NT instrument (NanoTemper Technologies).
-
The change in thermophoresis upon ligand binding is used to determine the Kd value by fitting the data to a binding curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Binding Site Characterization
References
- 1. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]
Thailanstatin B: A Technical Guide to its Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatin B is a potent natural product that has garnered significant interest in the scientific community for its profound biological activity as a pre-mRNA splicing inhibitor. Isolated from the fermentation broth of Burkholderia thailandensis MSMB43, this compound belongs to the spliceostatin family of compounds, which are known for their cytotoxic effects on cancer cells.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.
Chemical Structure and Properties
This compound is structurally characterized by a complex macrocyclic architecture, featuring a tetrahydropyran ring, a dienyl side chain, and a (2Z,4S)-4-acetoxy-2-butenamide fragment. A distinguishing feature of this compound compared to other spliceostatins, such as Thailanstatin A, is the presence of a chlorohydrin functionality in place of an epoxide ring.[3] This structural modification contributes to its chemical properties and biological activity.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂ClNO₉ | [3] |
| Molecular Weight | 572.1 g/mol | [3] |
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
¹H and ¹³C NMR Data (CD₃OD, 500 MHz for ¹H, 125 MHz for ¹³C)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 174.1 | 2.63 (d, 15.0), 2.50 (d, 15.0) |
| 2 | 43.1 | 3.84 (m) |
| 3 | 66.2 | 4.02 (m) |
| 4 | 74.5 | 3.38 (m) |
| 5 | 76.9 | 3.51 (m) |
| 6 | 36.5 | 1.85 (m) |
| 7 | 78.1 | 3.78 (m) |
| 8 | 130.5 | 5.68 (dd, 15.0, 8.5) |
| 9 | 134.5 | 6.49 (dd, 15.0, 10.5) |
| 10 | 126.4 | 6.01 (d, 10.5) |
| 11 | 142.8 | - |
| 12 | 16.0 | 1.78 (s) |
| 13 | 76.6 | 4.08 (m) |
| 14 | 34.5 | 2.15 (m) |
| 15 | 72.1 | 4.45 (m) |
| 16 | 78.9 | 3.21 (m) |
| 17 | 35.1 | 1.95 (m) |
| 18 | 61.9 | 3.65 (m) |
| 1' | 167.8 | - |
| 2' | 125.1 | 6.15 (d, 12.0) |
| 3' | 145.2 | 7.28 (dd, 12.0, 8.0) |
| 4' | 69.8 | 5.35 (m) |
| 5' | 20.1 | 1.25 (d, 6.5) |
| 6-Me | 17.5 | 0.95 (d, 7.0) |
| 17-Me | 13.8 | 0.88 (d, 7.0) |
| OAc-CO | 172.5 | - |
| OAc-Me | 21.1 | 2.05 (s) |
Data compiled from the discovery and structural elucidation literature.
High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI)
-
Result: [M+Na]⁺ calculated for C₂₈H₄₂ClNO₉Na: 594.2440, found: 594.2442.
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its mechanism of action is the inhibition of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[1][2] Specifically, this compound targets the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[4] By binding to SF3b, this compound stalls the splicing process, leading to an accumulation of unspliced pre-mRNA, disruption of gene expression, and ultimately, apoptosis in cancer cells.
In Vitro Splicing Inhibition
This compound has been shown to inhibit pre-mRNA splicing in in vitro assays with high potency.
| Assay | IC₅₀ |
| In vitro pre-mRNA splicing | ~1 µM |
Antiproliferative Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines using the MTT assay.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| DU-145 | Prostate Cancer | 2.5 |
| NCI-H232A | Non-small Cell Lung Cancer | 3.1 |
| MDA-MB-231 | Triple-negative Breast Cancer | 4.8 |
| SKOV-3 | Ovarian Cancer | 6.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through multi-step synthetic routes. One notable strategy involves the late-stage conversion of a Thailanstatin A precursor.
Key Step: Epoxide Opening to Chlorohydrin
-
Starting Material: Tert-butyl ester of Thailanstatin A.
-
Reagent: Lithium chloride (LiCl).
-
Procedure: The tert-butyl ester of Thailanstatin A is exposed to LiCl, which induces the opening of the epoxide ring to form the corresponding chlorohydrin.
-
Deprotection: The tert-butyl ester is subsequently cleaved using an acid catalyst, such as formic acid, to yield this compound.[3]
References
- 1. Total Syntheses of Thailanstatins AâC, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents [figshare.com]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. In vitro assay of pre-mRNA splicing in mammalian nuclear extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Genomics-Guided Discovery of the Thailanstatin Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thailanstatin family of natural products represents a compelling class of potent anti-cancer agents discovered through a modern genomics-guided approach. This technical guide provides an in-depth overview of the discovery, biosynthesis, mechanism of action, and biological activity of the Thailanstatins. It is designed to serve as a comprehensive resource for researchers in natural product discovery, medicinal chemistry, and oncology drug development.
The discovery of Thailanstatins originated from the genomic analysis of Burkholderia thailandensis MSMB43.[1] Bioinformatic mining of its genome revealed a cryptic biosynthetic gene cluster with homology to the one responsible for producing FR901464, a known pre-mRNA splicing inhibitor.[2] This genomics-first approach enabled the targeted isolation and characterization of three novel compounds: Thailanstatin A, B, and C.[1]
Subsequent studies have elucidated that Thailanstatins exert their potent antiproliferative effects by inhibiting the spliceosome, a crucial cellular machine responsible for pre-mRNA splicing.[3][4] Specifically, they bind to the SF3b subunit of the U2 snRNP complex.[3][5] This mechanism of action is of significant interest in cancer therapy, as the spliceosome is often hyperactive in cancer cells.[6] Thailanstatin A, in particular, has demonstrated remarkable potency against a range of cancer cell lines and is being explored as a payload for antibody-drug conjugates (ADCs).[3][5]
This guide summarizes the key quantitative data, details the experimental protocols employed in the discovery and characterization of Thailanstatins, and provides visual representations of the critical pathways and workflows.
Data Presentation
Table 1: In Vitro Splicing Inhibition of Thailanstatins
| Compound | IC50 (µM) | Source(s) |
| Thailanstatin A | 0.65 | [3][4] |
| Thailanstatin C | 6.84 |
Table 2: Antiproliferative Activity of Thailanstatin A (GI50, nM)
| Cell Line | GI50 (nM) | Cancer Type | Source(s) |
| DU-145 | 1.11 - 2.69 | Prostate Cancer | [3] |
| NCI-H232A | 1.11 - 2.69 | Lung Cancer | [3] |
| MDA-MB-231 | 1.11 - 2.69 | Breast Cancer | [3] |
| SKOV-3 | 1.11 - 2.69 | Ovarian Cancer | [3] |
Table 3: Thailanstatin Biosynthetic Gene Cluster (tst)
| Gene | Proposed Function |
| tstA - tstR | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway enzymes |
Experimental Protocols
The following are generalized protocols based on the available literature. Researchers should consult the cited primary literature for further details and may need to optimize these protocols for their specific experimental conditions.
Cultivation of Burkholderia thailandensis MSMB43 for Thailanstatin Production
Objective: To culture B. thailandensis MSMB43 under conditions that induce the expression of the Thailanstatin biosynthetic gene cluster.
Materials:
-
Burkholderia thailandensis MSMB43 strain
-
Luria-Bertani (LB) agar and broth
-
2S4G fermentation medium (40 g/L glycerol, 12.5 g/L HySoy soypeptone, 2 g/L (NH₄)₂SO₄, 0.1 g/L MgSO₄·7H₂O, 2 g/L CaCO₃, pH 7.0)
-
Appropriate antibiotics (if using a genetically modified strain)
-
Shaking incubator
-
Fermentor (for large-scale production)
Procedure:
-
Streak B. thailandensis MSMB43 on an LB agar plate and incubate at 30°C until single colonies appear.
-
Inoculate a single colony into 50 mL of LB broth and grow overnight at 30°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate a 1 L flask containing 200 mL of 2S4G medium. The recommended inoculation volume is 2% (v/v).
-
Incubate the fermentation culture at 30°C with shaking at 250 rpm for 5-7 days.
-
For large-scale production, a fed-batch fermentation can be performed in a suitable fermentor, using a concentrated feed medium to maintain nutrient levels.
Isolation and Purification of Thailanstatins
Objective: To extract and purify Thailanstatins from the fermentation broth.
Materials:
-
Fermentation broth from B. thailandensis MSMB43
-
Ethyl acetate
-
Silica gel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water
-
Formic acid
Procedure:
-
Centrifuge the fermentation broth to separate the supernatant from the cell pellet.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Immediately mix the crude extract with silica gel to stabilize the Thailanstatins.
-
Perform initial fractionation of the crude extract using silica gel column chromatography with a step gradient of hexane and ethyl acetate.
-
Further purify the Thailanstatin-containing fractions by reverse-phase HPLC on a C18 column.
-
A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid. The specific gradient will need to be optimized.
-
Monitor the elution profile at 235 nm and collect fractions corresponding to the peaks of Thailanstatin A, B, and C.
-
Confirm the identity and purity of the isolated compounds using LC-MS and NMR.
In Vitro Pre-mRNA Splicing Inhibition Assay
Objective: To determine the inhibitory activity of Thailanstatins on pre-mRNA splicing.
Materials:
-
HeLa cell nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)
-
Thailanstatin compounds dissolved in DMSO
-
Splicing reaction buffer (containing ATP, MgCl₂, and other necessary cofactors)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel
-
Autoradiography film or phosphorimager
Procedure:
-
Set up splicing reactions in RNase-free microcentrifuge tubes on ice.
-
To each reaction, add HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate.
-
Add varying concentrations of Thailanstatin compounds (or DMSO as a control) to the reactions.
-
Incubate the reactions at 30°C for 30-60 minutes.
-
Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.
-
Precipitate the RNA from the aqueous phase by adding ethanol and a salt (e.g., sodium acetate) and incubating at -20°C.
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in an appropriate loading buffer.
-
Separate the RNA products (pre-mRNA, mRNA, lariat intron) on a denaturing polyacrylamide gel.
-
Visualize the RNA bands by autoradiography or phosphorimaging and quantify the band intensities to determine the IC50 value.[3]
Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Thailanstatins on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., DU-145, MDA-MB-231)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Thailanstatin compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the Thailanstatin compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds (include a DMSO-only control).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
If using a solubilizing solution other than DMSO, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the GI50 value.
Mandatory Visualization
Caption: Workflow for the genomics-guided discovery of Thailanstatins.
References
- 1. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
- 6. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thailanstatin B: A Technical Whitepaper on its Antiproliferative Effects and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the antiproliferative properties of Thailanstatin B, a potent pre-mRNA splicing inhibitor. It details its mechanism of action, summarizes its effects on cancer cell lines, provides comprehensive experimental protocols for its evaluation, and visualizes key biological pathways and workflows.
Introduction
This compound is a natural product isolated from the bacterium Burkholderia thailandensis.[1] It belongs to a class of potent antiproliferative agents that function as inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] By targeting a core component of this machinery, this compound disrupts the maturation of mRNA transcripts, leading to downstream effects such as cell cycle arrest and apoptosis. Its high potency, with half-maximal growth inhibitory concentrations reported in the single-digit nanomolar range for several human cancer cell lines, makes it a compound of significant interest for oncology research and as a potential payload for antibody-drug conjugates (ADCs).[1]
Mechanism of Action: Spliceosome Inhibition
The primary molecular target of this compound is the Splicing Factor 3b (SF3B) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. Specifically, it binds to the SF3B1 subunit. This interaction physically obstructs the splicing process, preventing the precise excision of introns from pre-mRNA.
The inhibition of pre-mRNA splicing by this compound is not uniform across all genes. It leads to a global disruption of mRNA maturation, causing intron retention and exon skipping in a multitude of transcripts. The accumulation of incorrectly spliced mRNA triggers cellular stress responses and prevents the translation of functional proteins that are essential for cell survival and proliferation, including those that regulate the cell cycle and apoptosis. This disruption ultimately culminates in programmed cell death and the cessation of cell division.
Signaling Pathway for this compound-Induced Apoptosis and Cell Cycle Arrest
The diagram below illustrates the proposed signaling cascade initiated by this compound's interaction with the SF3B1 subunit, leading to G2/M phase cell cycle arrest and apoptosis. Inhibition of SF3B1 leads to aberrant splicing of key regulatory transcripts. This can alter the expression of proteins in the p53 family (such as p73), which in turn modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing apoptosis. Concurrently, mis-splicing of cell cycle regulators contributes to arrest in the G2/M phase.
Quantitative Data: Antiproliferative Activity
This compound demonstrates potent antiproliferative activity against a range of human cancer cell lines. The primary literature reports half-maximal growth inhibitory concentrations (IC50) in the single-digit nanomolar range.[1] While a comprehensive public database of IC50 values for this compound across a wide panel of cell lines is not available, the table below summarizes its known potency.
| Compound | Cell Line(s) | Assay Type | Reported IC50 Range | Reference |
| This compound | Representative Human Cancer Cell Lines | Cell Proliferation Assay | Single-digit nM | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol, or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis via Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA).
Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to quantify the cell populations:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
Visualizations
Standard Experimental Workflow
The following diagram outlines a typical workflow for evaluating the antiproliferative effects of a compound like this compound.
References
Thailanstatin B as a Modulator of Pre-mRNA Splicing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thailanstatin B, a potent natural product that modulates pre-mRNA splicing. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of splicing modulators. This document details the molecular target of this compound, its effects on cellular processes, and methodologies for its study.
Introduction to Pre-mRNA Splicing and this compound
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding intervening sequences (introns) are removed from precursor messenger RNA (pre-mRNA) and coding sequences (exons) are ligated together to form mature messenger RNA (mRNA)[1]. This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex[1]. The spliceosome is composed of five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and numerous associated proteins. The fidelity of pre-mRNA splicing is critical for normal cellular function, and its dysregulation is implicated in various human diseases, including cancer.
The spliceosome's complexity and its heightened activity in cancer cells make it an attractive target for therapeutic intervention[2]. Thailanstatins, including this compound, are a family of natural products isolated from Burkholderia thailandensis that have been identified as potent inhibitors of the spliceosome[3][4][5]. These molecules exhibit significant antiproliferative activity against a range of cancer cell lines[3][5].
Mechanism of Action
This compound exerts its biological activity by targeting a core component of the spliceosome, the Splicing Factor 3b (SF3B) subunit 1 (SF3B1)[1][6]. SF3B1 is a crucial protein within the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly.
The binding of this compound to SF3B1 is thought to interfere with the conformational changes necessary for the proper assembly and function of the spliceosome[7]. This inhibition stalls the splicing process, leading to an accumulation of pre-mRNA and the generation of aberrantly spliced transcripts. The resulting disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. While the precise binding affinity (Kd) of this compound to SF3B1 is not widely reported, its potent low nanomolar IC50 values in cellular and in vitro assays indicate a high-affinity interaction.
Signaling Pathway of Pre-mRNA Splicing and Inhibition by this compound
Caption: Pre-mRNA splicing pathway and the inhibitory action of this compound on SF3B1.
Quantitative Data
The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values.
In Vitro Splicing Inhibition
| Compound | IC50 (µM)[3][4][5] |
| Thailanstatin A | 0.65 |
| This compound | 0.87 |
| Thailanstatin C | 1.30 |
| FR901464 | 0.65 |
Antiproliferative Activity (GI50, nM)
| Cell Line | Cancer Type | Thailanstatin A[3] | This compound [3] | Thailanstatin C[3] |
| DU-145 | Prostate Cancer | 1.11 | 1.89 | 2.89 |
| NCI-H232A | Non-small Cell Lung Cancer | 2.69 | 4.25 | 6.27 |
| MDA-MB-231 | Triple-negative Breast Cancer | 1.25 | 2.01 | 3.12 |
| SKOV-3 | Ovarian Cancer | 1.87 | 3.03 | 4.55 |
| H1975 | Non-small Cell Lung Cancer | 320 | >100 | - |
| N87 | Gastric Cancer | 59 | >100 | - |
| BT474 | Breast Cancer | 145 | >100 | - |
| MDA-MB-468 | Breast Cancer | 142 | >100 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Pre-mRNA Splicing Assay
This assay directly measures the inhibitory effect of a compound on the splicing machinery in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate (e.g., derived from the adenovirus major late promoter)
-
Splicing reaction buffer (containing ATP, MgCl₂, and other necessary salts)
-
This compound (dissolved in DMSO)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager system
Protocol:
-
Prepare splicing reactions by combining HeLa nuclear extract, 32P-labeled pre-mRNA, and splicing reaction buffer on ice.
-
Add this compound at various concentrations to the reaction mixtures. Include a DMSO-only control.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.
-
Stop the reactions by adding a proteinase K-containing buffer and incubate to digest proteins.
-
Extract the RNA from the reaction mixtures using a phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellets in a formamide-containing loading buffer.
-
Separate the RNA products (pre-mRNA, mRNA, lariat intermediate, and free lariat) by denaturing PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radioactive bands corresponding to the different RNA species using a phosphorimager. The IC50 is determined by plotting the percentage of spliced mRNA as a function of this compound concentration.[3]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the antiproliferative effects of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
If using a solubilization solution other than DMSO, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the GI50 value.[3]
SF3B1 Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells expressing SF3B1
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR thermocycler or heating blocks
-
Western blotting equipment and reagents (including a primary antibody against SF3B1)
Protocol:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SF3B1 in each sample by Western blotting using an anti-SF3B1 antibody.
-
Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble SF3B1 at elevated temperatures in the this compound-treated samples compared to the control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation of this compound as a pre-mRNA splicing modulator.
Caption: A generalized workflow for characterizing this compound's splicing modulation activity.
Conclusion
This compound is a potent modulator of pre-mRNA splicing with significant antiproliferative activity in a variety of cancer cell lines. Its mechanism of action involves the direct inhibition of the core spliceosomal protein SF3B1, leading to widespread disruption of splicing and subsequent cell death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of this compound and other splicing modulators as potential cancer therapeutics. Further research into the precise molecular interactions and the full spectrum of downstream cellular consequences will be crucial for the clinical development of this promising class of compounds.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thailanstatin B In Vitro Splicing Assay
For Researchers, Scientists, and Drug Development Professionals
Thailanstatin B is a natural product that has been identified as a potent inhibitor of pre-mRNA splicing, a critical process in eukaryotic gene expression.[1][2][3] This document provides detailed protocols for utilizing an in vitro splicing assay to characterize the inhibitory activity of this compound. These protocols are intended for researchers in molecular biology, drug discovery, and related fields.
Application Notes
The in vitro splicing assay is a powerful cell-free system used to study the mechanism of pre-mRNA splicing and to identify and characterize splicing inhibitors.[4][5] This assay typically utilizes a radiolabeled pre-mRNA substrate and a splicing-competent nuclear extract, commonly prepared from HeLa cells.[4][6] The primary applications of this assay in the context of this compound include:
-
Determination of Inhibitory Potency (IC50): Quantifying the concentration of this compound required to inhibit 50% of the splicing activity.
-
Mechanism of Action Studies: Investigating the specific stage of spliceosome assembly or catalysis that is inhibited by this compound.[7]
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other derivatives and related compounds to understand the chemical features essential for its inhibitory function.
Thailanstatins, including this compound, exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2][8][9] This interaction stalls the assembly of the spliceosome, preventing the catalytic steps of splicing from occurring.[7]
Quantitative Data Summary
The inhibitory potency of Thailanstatins on in vitro pre-mRNA splicing has been determined for several analogs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | IC50 (µM) | Notes |
| Thailanstatin A | ~0.65 | Potent inhibitor of eukaryotic RNA splicing.[8] |
| Thailanstatin A Methyl Ester | ~0.4 | Shows dose-dependent inhibition of in vitro splicing.[7] |
| Thailanstatins A, B, & C | sub-µM to single-digit µM range | Inhibit pre-mRNA splicing as potently as the well-characterized inhibitor FR901464.[2][3] |
Experimental Protocols
Preparation of Splicing-Competent HeLa Cell Nuclear Extract
This protocol describes the preparation of nuclear extract from HeLa cells, which contains the necessary factors for in vitro splicing.[4][6]
Materials:
-
HeLa cells
-
Ice-cold 1x Phosphate-Buffered Saline (PBS)
-
Hypotonic buffer (e.g., Buffer A: 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)
-
High-salt buffer (e.g., Buffer C: 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT)
-
Dialysis buffer (e.g., Buffer D: 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT)
-
Protease inhibitors (e.g., PMSF)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Dialysis tubing
Procedure:
-
Harvest HeLa cells and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.[4]
-
Wash the cell pellet with ice-cold 1x PBS.[4]
-
Resuspend the pellet in 5 packed cell volumes (PCV) of hypotonic buffer and incubate on ice for 10 minutes to swell the cells.[4]
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge at low speed to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer and stir gently on ice for 30 minutes to extract nuclear proteins.[6]
-
Centrifuge at high speed (e.g., 25,000 x g) for 30 minutes at 4°C to pellet the nuclear debris.[6]
-
Collect the supernatant (nuclear extract) and dialyze it against a large volume of dialysis buffer for 4-5 hours at 4°C.[6]
-
Clarify the dialyzed extract by centrifugation.
-
Aliquot the final nuclear extract and store it at -80°C. Avoid repeated freeze-thaw cycles.[4]
In Vitro Splicing Assay with this compound
This protocol details the setup of the in vitro splicing reaction to assess the effect of this compound.[5][7]
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate (e.g., from a β-globin minigene)
-
This compound (dissolved in DMSO)
-
Splicing buffer components (HEPES-KOH pH 7.3, MgCl2, ATP, Creatine Phosphate)
-
RNase-free water
-
Proteinase K
-
Phenol/chloroform
-
Ethanol
Procedure:
-
Prepare a splicing reaction mixture on ice. For a standard 25 µL reaction, combine the following:
-
HeLa nuclear extract (typically 5-10 µL)[10]
-
Splicing buffer components (e.g., 1.0 µl of 25 × ATP/CP mixture, 1.0 µl of 80 mM MgCl2, 1.25 µl of 0.4 M Hepes-KOH pH 7.3)[5]
-
~20 fmol of 32P-labeled pre-mRNA[5]
-
This compound at various final concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only control.[7]
-
Adjust the final volume to 25 µL with RNase-free water.
-
-
Incubate the reactions at 30°C for 30-60 minutes.[7]
-
Stop the reaction by adding Proteinase K and incubating further to digest the proteins.[4]
-
Extract the RNA using phenol/chloroform.[4]
-
Precipitate the RNA with ethanol.[5]
-
Resuspend the RNA pellet in a formamide-containing loading dye.[5]
Analysis of Splicing Products
Procedure:
-
Denature the RNA samples by heating at 80-85°C for 3-5 minutes.[5]
-
Separate the RNA species (pre-mRNA, mRNA, splicing intermediates, and products) on a denaturing polyacrylamide gel.[5][7]
-
Visualize the radiolabeled RNA bands by autoradiography.[2][4]
-
Quantify the band intensities using densitometry software.[11]
-
Calculate the splicing efficiency as the ratio of mRNA to the total of mRNA and pre-mRNA.
-
Plot the splicing efficiency against the log concentration of this compound to determine the IC50 value.[7][11]
Visualizations
Caption: Mechanism of this compound splicing inhibition.
Caption: In vitro splicing assay workflow.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BJOC - Syntheses of spliceostatins and thailanstatins: a review [beilstein-journals.org]
- 10. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]
- 11. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thailanstatin B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatin B is a potent small molecule inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] By targeting the SF3b subunit of the U2 snRNP complex, this compound effectively disrupts the splicing process, leading to an accumulation of unspliced pre-mRNA and subsequent downstream effects on gene expression. This potent activity translates to significant antiproliferative effects in a variety of cancer cell lines, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[2]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its biological effects by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction inhibits the catalytic activity of the spliceosome, preventing the precise removal of introns from pre-messenger RNA (pre-mRNA). The inhibition of splicing leads to a global disruption of gene expression, as unspliced or aberrantly spliced mRNA transcripts accumulate in the cell. These altered transcripts can lead to the production of non-functional or truncated proteins, or they may be targeted for degradation. Ultimately, the widespread disruption of proper gene expression triggers cellular stress responses, leading to cell cycle arrest and apoptosis.
Data Presentation
In Vitro Splicing Inhibition
| Compound | Assay | IC50 (nM) | Reference |
| Thailanstatin A | In Vitro Splicing Assay | ~650 | [3] |
Antiproliferative Activity
This compound demonstrates potent antiproliferative activity across a range of human cancer cell lines, with GI50 (50% growth inhibition) values typically in the low nanomolar range. The antiproliferative potency of this compound is comparable to that of Thailanstatin A.[1][2] The following table summarizes the GI50 values for Thailanstatin A in various cancer cell lines, which can be used as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| DU-145 | Prostate Cancer | 1.11 | [3] |
| NCI-H232A | Lung Cancer | 2.69 | [3] |
| MDA-MB-231 | Breast Cancer | 1.58 | [3] |
| SKOV-3 | Ovarian Cancer | 2.14 | [3] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is a robust and reliable alternative to metabolic-based assays like the MTT assay.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
Cell Fixation: Carefully add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Gently wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Western Blot Analysis
Western blotting can be used to analyze the expression levels of proteins involved in splicing, cell cycle regulation, and apoptosis following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SF3B1, Cyclin B1, CDK1, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
RNA Sequencing (RNA-Seq) Analysis
RNA-Seq is a powerful tool to investigate the global effects of this compound on pre-mRNA splicing and gene expression.
Workflow:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA of high quality.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) that are altered by this compound treatment.
-
Differential Gene Expression Analysis: Quantify gene expression levels and identify genes that are up- or downregulated upon this compound treatment.
-
Functional Annotation and Pathway Analysis: Perform gene ontology and pathway analysis on the differentially expressed and spliced genes to understand the biological processes affected by this compound.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: SRB cell viability assay workflow.
Caption: this compound-induced apoptotic pathway.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of Thailanstatin B to the SF3b Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The spliceosome is a large and dynamic ribonucleoprotein (RNP) complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA), a fundamental step in eukaryotic gene expression. The SF3b complex is a core component of the U2 small nuclear RNP (snRNP) and plays a critical role in recognizing the branch point sequence within the intron.[1] Several natural products, including Pladienolide B, Spliceostatin A, and the Thailanstatins, have been identified as potent inhibitors of the spliceosome by targeting the SF3b complex.[1][2][3]
Thailanstatins A, B, and C were discovered through genomics-guided approaches from Burkholderia thailandensis and have demonstrated potent anti-proliferative activities in various cancer cell lines.[4] These compounds inhibit pre-mRNA splicing with potencies comparable to other known SF3b inhibitors.[4][5] Thailanstatin B, a structural analog of Thailanstatin A, is of significant interest for its potential therapeutic applications.[2] Accurate measurement of its binding affinity to the SF3b complex is a key step in its preclinical development.
Quantitative Data Summary
Direct measurements of the equilibrium dissociation constant (Kd) for the binding of this compound to the SF3b complex are not extensively reported in peer-reviewed literature. However, the half-maximal inhibitory concentration (IC50) for splicing inhibition serves as a reliable functional measure of the compound's potency, which is directly related to its binding affinity. The table below summarizes the available inhibitory concentrations for Thailanstatins.
| Compound | Assay Type | Value | Cell Line/System | Reference |
| Thailanstatin A | In vitro Splicing Inhibition | IC50 = 650 nM | Eukaryotic RNA Splicing | [6] |
| Thailanstatins (general) | In vitro Splicing Inhibition | IC50 in the single to sub-µM range | In vitro Splicing Assay | [7] |
| Thailanstatins (general) | Anti-proliferative Activity | GI50 in the single nM range | Human Cancer Cell Lines | [7] |
Note: IC50 values are dependent on experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Two primary methods are presented here for assessing the interaction of this compound with the SF3b complex: an In Vitro Splicing Assay to measure functional inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
In Vitro Splicing Assay
This assay measures the ability of this compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system, typically using nuclear extracts.
Principle: Radiolabeled pre-mRNA is incubated with nuclear extract in the presence of varying concentrations of the inhibitor. The splicing reaction products (mRNA, lariat intron, and intermediates) are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of splicing is quantified by the reduction in the formation of spliced mRNA and the accumulation of pre-mRNA.
Materials:
-
HeLa or other suitable cell line nuclear extract
-
T7 RNA Polymerase
-
Radiolabeled UTP (e.g., [α-³²P]UTP)
-
Pre-mRNA template with two exons and an intron (e.g., adenovirus major late (AdML) or MINX pre-mRNA)
-
This compound (dissolved in DMSO)
-
ATP, CTP, GTP
-
Creatine phosphate
-
Splicing reaction buffer (e.g., containing HEPES-KOH, KCl, MgCl₂, DTT)
-
Denaturing polyacrylamide gel (e.g., 12-15%)
-
Formamide loading buffer
-
Phosphorimager or X-ray film
Protocol:
-
Prepare Radiolabeled Pre-mRNA: Synthesize the pre-mRNA substrate in vitro using T7 RNA polymerase and a linearized DNA template, incorporating [α-³²P]UTP. Purify the labeled pre-mRNA.
-
Set up Splicing Reactions:
-
In a microcentrifuge tube, prepare a master mix of nuclear extract, ATP, creatine phosphate, and splicing buffer on ice.
-
Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.
-
Add the diluted this compound or DMSO to the splicing reaction mixtures to a final DMSO concentration of ≤1%.
-
Pre-incubate the reactions for 10-15 minutes at room temperature.
-
Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.
-
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
RNA Extraction: Stop the reaction and extract the RNA using a suitable method (e.g., proteinase K digestion followed by phenol:chloroform extraction and ethanol precipitation).
-
Electrophoresis and Visualization:
-
Resuspend the RNA pellet in formamide loading buffer, denature at 95°C, and load onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation of pre-mRNA, mRNA, and splicing intermediates is achieved.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
-
Data Analysis: Quantify the band intensities for pre-mRNA and mRNA. Calculate the percentage of splicing inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a ligand to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Principle: Intact cells are treated with the compound of interest and then heated to a range of temperatures. At a given temperature, the unbound protein will denature and aggregate, while the ligand-bound protein will remain soluble. The amount of soluble target protein (SF3b1) at each temperature is then quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler or heating block
-
Ultracentrifuge
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against SF3b1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free medium.
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors and divide the cell suspension into aliquots in PCR tubes.
-
-
Heat Treatment:
-
Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against SF3b1, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the signal using a chemiluminescence substrate and an imager.
-
Quantify the band intensities for SF3b1 at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the percentage of soluble SF3b1 relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample compared to the control indicates stabilization and therefore direct binding.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits pre-mRNA splicing by binding to the SF3b complex.
Caption: Workflow for the in vitro splicing inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Measuring the binding affinity of this compound to its target, the SF3b complex, is essential for its characterization as a potential therapeutic agent. While direct biophysical measurements of Kd may require specialized techniques and purified components, the described in vitro splicing assay and cellular thermal shift assay provide robust and reliable methods to quantify the functional consequences of this binding and to confirm target engagement in a cellular environment. These protocols offer a solid foundation for researchers to investigate the molecular pharmacology of this compound and other SF3b-targeting spliceosome inhibitors.
References
- 1. lucris.lub.lu.se [lucris.lub.lu.se]
- 2. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Splicing Inhibitors Like Thailanstatin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of pre-mRNA splicing inhibitors, with a particular focus on compounds similar to Thailanstatin B. Thailanstatins are potent natural products that target the SF3b subunit of the spliceosome, a critical component of the cellular machinery responsible for intron removal from pre-mRNAs. Dysregulation of splicing is implicated in numerous diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention. These notes offer guidance on assay selection, data interpretation, and include step-by-step protocols for key experimental methodologies.
Introduction to Splicing Inhibition and this compound
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are excised, and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex. Small molecules that inhibit or modulate splicing have emerged as promising therapeutic agents.
Thailanstatins, including this compound, are a class of potent splicing inhibitors that bind to the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[1][2] This interaction interferes with the early stages of spliceosome assembly, leading to the accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[3][4]
Data Presentation: Comparative Activity of Splicing Inhibitors
The following tables summarize the quantitative data for this compound and other notable splicing inhibitors. This data is essential for comparing the potency and cellular effects of different compounds.
Table 1: In Vitro Splicing Inhibition
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Thailanstatin A | In vitro splicing | Spliceosome | ~0.65 | [5] |
| This compound | In vitro splicing | Spliceosome | single to sub-µM | [6] |
| Thailanstatin C | In vitro splicing | Spliceosome | single to sub-µM | [6] |
| Spliceostatin A | In vitro splicing | SF3b | low nM | [4] |
| Pladienolide B | In vitro splicing | SF3b | low nM | [7] |
Table 2: Antiproliferative Activity (GI50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| Thailanstatin A | DU-145 | Prostate | 2.69 | [5] |
| Thailanstatin A | NCI-H23 | Lung | 1.11 | [5] |
| Thailanstatin A | MDA-MB-231 | Breast | 1.45 | [5] |
| Thailanstatin A | SK-OV-3 | Ovarian | 1.61 | [5] |
| This compound | MCF-7 | Breast | >100 | [8] |
| This compound | N87 | Gastric | >100 | [8] |
| This compound | BT474 | Breast | >100 | [8] |
| This compound | MDA-MB-468 | Breast | >100 | [8] |
| Spliceostatin A | Various | Various | 0.6 - 3 | [9] |
| Pladienolide B | Various | Gastric | 0.6 - 4.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the high-throughput screening and characterization of splicing inhibitors.
Protocol 1: Cell-Based Dual-Luciferase Reporter Assay for Alternative Splicing
This protocol describes a cell-based assay to screen for modulators of alternative splicing using a dual-luciferase reporter system. One luciferase (e.g., Firefly) is expressed from a transcript that undergoes alternative splicing, while the other (e.g., Renilla) serves as an internal control for transfection efficiency and cell viability.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Dual-luciferase reporter plasmid containing an alternative exon
-
Control plasmid expressing Renilla luciferase
-
Lipofectamine 3000 or other transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Dual-Glo® Luciferase Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, use 100 ng of the splicing reporter plasmid and 10 ng of the Renilla control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds (e.g., this compound) in cell culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a DMSO vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Add 50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure Firefly luciferase activity using a luminometer.
-
Add 50 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the ratios to the DMSO control to determine the effect of the compound on alternative splicing.
-
Protocol 2: In Vitro Splicing Assay using HeLa Nuclear Extract
This protocol describes an in vitro assay to directly measure the effect of inhibitors on the splicing of a pre-mRNA substrate using HeLa nuclear extract.
Materials:
-
HeLa nuclear extract (commercially available or prepared in-house)
-
32P-UTP labeled pre-mRNA substrate
-
Splicing reaction buffer (contains ATP, MgCl2, and other necessary components)
-
Test compounds (e.g., Thailanstatins)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Urea-polyacrylamide gel
-
Phosphorimager
Procedure:
-
In Vitro Transcription: Synthesize 32P-UTP labeled pre-mRNA from a linearized DNA template using T7 RNA polymerase. Purify the transcript.
-
Splicing Reaction:
-
Set up splicing reactions in a final volume of 25 µL.
-
To each reaction, add:
-
10 µL HeLa nuclear extract
-
1 µL 32P-labeled pre-mRNA (~10,000 cpm)
-
2.5 µL 10X Splicing Reaction Buffer
-
1 µL of test compound at various concentrations (or DMSO control)
-
Nuclease-free water to 25 µL.
-
-
Incubate at 30°C for 1-2 hours.
-
-
RNA Extraction:
-
Stop the reaction by adding 200 µL of a solution containing Proteinase K and incubating at 37°C for 30 minutes.
-
Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
-
Gel Electrophoresis and Visualization:
-
Resuspend the RNA pellet in formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA species on a urea-polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands corresponding to pre-mRNA, mRNA, and splicing intermediates using a phosphorimager.
-
-
Data Analysis:
-
Calculate the splicing efficiency as the ratio of mRNA to the sum of pre-mRNA and mRNA.
-
Determine the IC50 value of the inhibitor by plotting splicing efficiency against compound concentration.
-
Protocol 3: Exon Junction Complex (EJC) Immunoprecipitation (EJIPT) Assay
This high-throughput in vitro assay quantifies splicing by detecting the deposition of the exon junction complex (EJC) on spliced mRNA.[10][11]
Materials:
-
Biotinylated pre-mRNA substrate
-
HeLa nuclear extract
-
Splicing reaction buffer
-
Test compounds
-
Streptavidin-coated 384-well plates
-
Anti-eIF4AIII antibody (or other EJC component antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Procedure:
-
In Vitro Splicing:
-
Perform in vitro splicing reactions in a 384-well plate as described in Protocol 2, but using biotinylated pre-mRNA.
-
-
Capture of Spliced RNA:
-
Transfer the splicing reactions to a streptavidin-coated 384-well plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated RNA to bind to the plate.
-
Wash the plate to remove unbound components.
-
-
Immunodetection of EJC:
-
Add a primary antibody against an EJC core component (e.g., eIF4AIII) to each well and incubate for 1 hour.
-
Wash the plate.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate extensively.
-
-
Signal Detection:
-
Add a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of spliced mRNA.
-
Normalize the signal to the DMSO control and calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value of the inhibitor.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the high-throughput screening of splicing inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanism of anti-tumor compounds that inhibit the spliceosome [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening Method to Identify Alternative Splicing Regulators | Springer Nature Experiments [experiments.springernature.com]
- 6. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thailanstatin A disrupts disease by inhibiting DNA-editing machinery - ecancer [ecancer.org]
- 9. High-Throughput Screening Method to Identify Alternative Splicing Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. mdpi.com [mdpi.com]
Application Note and Protocol: Assessing Thailanstatin B Activity on MCL-1 Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family. Its gene, MCL1, is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. The MCL1 pre-mRNA undergoes alternative splicing to produce two main isoforms: a full-length, anti-apoptotic protein (MCL-1L) and a shorter, pro-apoptotic variant (MCL-1S).[1][2][3] The balance between these two isoforms is crucial for determining cell fate. A shift in the splicing pattern from MCL-1L to MCL-1S can trigger apoptosis in cancer cells, making the modulation of MCL-1 splicing an attractive therapeutic strategy.[4][5]
Thailanstatin B is a natural product that acts as a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[6] Thailanstatins exert their effects by binding to the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[7][8] By targeting this core component of the spliceosome, this compound can modulate the alternative splicing of specific genes, including MCL1. This protocol provides a detailed methodology to assess the activity of this compound on MCL-1 splicing in cancer cell lines.
Principle of the Assay
This protocol is designed to quantify the changes in the relative abundance of MCL-1L and MCL-1S isoforms at both the mRNA and protein levels following treatment with this compound. The core of the assay involves treating a suitable cancer cell line with varying concentrations of this compound. Subsequently, total RNA is extracted and subjected to reverse transcription followed by polymerase chain reaction (RT-PCR) to analyze the mRNA splice variants. Concurrently, protein lysates are analyzed by Western blot to determine the corresponding changes in MCL-1L and MCL-1S protein expression.
Signaling Pathway and Mechanism of Action
This compound inhibits the SF3B1 subunit of the spliceosome. This interference with the splicing machinery alters the recognition of splice sites on the MCL1 pre-mRNA, leading to an increase in the production of the shorter, pro-apoptotic MCL-1S isoform and a concurrent decrease in the anti-apoptotic MCL-1L isoform. This shift in the MCL-1L/MCL-1S ratio promotes the intrinsic apoptosis pathway.
Caption: Mechanism of this compound on MCL-1 splicing and apoptosis.
Experimental Workflow
The overall experimental procedure from cell treatment to data analysis is outlined below.
Caption: Workflow for assessing this compound effect on MCL-1 splicing.
Materials and Reagents
-
Cell Lines: MCL-1 dependent cancer cell line (e.g., NCI-H23, A549, or other relevant lines).
-
This compound: (MedChemExpress or other supplier).
-
Cell Culture Media: (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for RNA work:
-
TRIzol reagent or equivalent RNA extraction kit.
-
Reverse Transcription kit.
-
PCR Master Mix.
-
Primers for MCL-1L and MCL-1S (see Table 1).
-
Nuclease-free water.
-
Agarose and DNA loading dye.
-
-
Reagents for Protein work:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: Anti-MCL-1, Anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
Table 1: Primer Sequences for RT-PCR and qRT-PCR
| Primer Name | Sequence (5' to 3') | Target Isoform(s) |
| MCL-1 Forward | CGGTAATCGGACTCAACCTC | MCL-1L & MCL-1S |
| MCL-1L Reverse | GGTGCATATCTGGTTGATGC | MCL-1L |
| MCL-1S Reverse | GCAGTTTTGATGGGCTTGG | MCL-1S |
| GAPDH Forward | GAAGGTGAAGGTCGGAGTCA | GAPDH (Control) |
| GAPDH Reverse | TTGAGGTCAATGAAGGGGTC | GAPDH (Control) |
Experimental Protocols
Cell Culture and Treatment
-
Culture cancer cells in appropriate media until they reach 70-80% confluency.
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 nM) for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 0, 6, 12, 24 hours) with a fixed concentration can also be performed.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
RNA Extraction and Reverse Transcription (RT)
-
After treatment, wash cells with ice-cold PBS and lyse them directly in the well using an RNA extraction reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Semi-Quantitative RT-PCR
This method allows for the visualization of the two splice variants on an agarose gel.[9]
-
Set up PCR reactions using the common MCL-1 forward primer and a mix of the MCL-1L and MCL-1S reverse primers. Also, set up a parallel reaction for the housekeeping gene (e.g., GAPDH).
-
Perform PCR with an appropriate number of cycles to remain in the exponential phase of amplification.
-
Run the PCR products on a 2% agarose gel.
-
Visualize the bands under UV light. The MCL-1L product will be larger than the MCL-1S product.
-
Quantify band intensities using software like ImageJ.
Quantitative Real-Time PCR (qRT-PCR)
This method provides precise quantification of each isoform.[10][11]
-
Set up separate qRT-PCR reactions for MCL-1L, MCL-1S, and the housekeeping gene using isoform-specific primers (Table 1).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Analyze the data using the ΔΔCt method to determine the relative expression of each isoform compared to the vehicle control.[10]
Western Blot Analysis
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against MCL-1 (which should detect both isoforms) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
Table 2: qRT-PCR Data for MCL-1 Isoform Expression
| Treatment | Concentration (nM) | Gene | Avg. Ct | ΔCt (vs. GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | 0 | MCL-1L | 22.5 | 4.5 | 0.0 | 1.0 |
| MCL-1S | 26.8 | 8.8 | 0.0 | 1.0 | ||
| This compound | 10 | MCL-1L | 24.0 | 6.1 | 1.6 | 0.33 |
| MCL-1S | 25.1 | 7.2 | -1.6 | 3.03 | ||
| This compound | 50 | MCL-1L | 25.8 | 7.9 | 3.4 | 0.09 |
| MCL-1S | 23.9 | 6.0 | -2.8 | 6.96 |
Table 3: Densitometry Analysis of Western Blot Data
| Treatment | Concentration (nM) | MCL-1L Intensity (Normalized to Loading Control) | MCL-1S Intensity (Normalized to Loading Control) | MCL-1L/MCL-1S Ratio |
| Vehicle (DMSO) | 0 | 1.00 | 0.15 | 6.67 |
| This compound | 10 | 0.45 | 0.55 | 0.82 |
| This compound | 50 | 0.18 | 0.95 | 0.19 |
Troubleshooting
-
No PCR product: Check RNA quality and integrity. Verify primer design and annealing temperature.
-
Multiple bands on gel: Optimize PCR conditions (annealing temperature, MgCl2 concentration). Design more specific primers if necessary.
-
Weak Western blot signal: Increase protein load. Check antibody concentration and incubation times. Ensure efficient transfer.
-
High background on Western blot: Increase washing steps. Optimize blocking conditions and antibody concentrations.
-
Inconsistent results: Ensure consistent cell passage number, confluency, and treatment conditions. Prepare fresh reagents.
By following this detailed protocol, researchers can effectively assess and quantify the impact of this compound on the alternative splicing of MCL-1, providing valuable insights into its mechanism of action as a potential anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipping the balance of cell death: alternative splicing as a source of MCL-1S in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 PMID: 23517093 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Splicing Analysis - CD Genomics [cd-genomics.com]
Application of Thailanstatin B in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatins are a family of natural products isolated from Burkholderia thailandensis that have garnered significant interest in oncology research due to their potent anti-proliferative activities.[1][2][3] This family includes Thailanstatin A, B, and C, all of which function as potent inhibitors of the pre-mRNA splicing machinery, a critical process for gene expression in eukaryotic cells.[2][3] By targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome, Thailanstatins disrupt the excision of introns from pre-mRNA, leading to an accumulation of unspliced transcripts and ultimately inducing cell death in cancer cells.[1][4] All members of the Thailanstatin family have demonstrated high potency in vitro against a range of human cancer cell lines, with half-maximal growth inhibitory concentrations (GI₅₀s) in the nanomolar range.[2]
While the in vitro activity of Thailanstatin B has been established, demonstrating potent inhibition of pre-mRNA splicing and cancer cell proliferation, publicly available data specifically detailing the application and efficacy of this compound as a standalone agent in xenograft models is currently limited.[2] However, preclinical studies on closely related Thailanstatins, particularly Thailanstatin A formulated as an antibody-drug conjugate (ADC), have shown significant anti-tumor efficacy in vivo, providing a valuable framework for the potential application of this compound in similar models.[5]
This document provides a detailed overview of the proposed application of this compound in xenograft models, drawing upon the available data for the Thailanstatin class of molecules. It includes a summary of the mechanism of action, protocols for in vivo studies, and data presentation guidelines for researchers and drug development professionals.
Mechanism of Action: Targeting the Spliceosome
Caption: Proposed signaling pathway of this compound.
Application in Xenograft Models: A Representative Study
While specific data for this compound is not available, a study on a Thailanstatin A-antibody-drug conjugate (ADC) in a gastric cancer xenograft model provides a strong surrogate for understanding the potential in vivo efficacy of this class of compounds.[5] In this study, the Thailanstatin ADC demonstrated superior potency compared to the clinically approved ADC, T-DM1.[5]
Data Presentation: Efficacy of a Thailanstatin-ADC in a Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| Vehicle Control | - | Q3D x 4 | 0 | - | [5] |
| Thailanstatin-ADC | 1.5 | Q3D x 4 | Significant | < 0.05 | [5] |
| Thailanstatin-ADC | 3.0 | Q3D x 4 | Significant | < 0.01 | [5] |
| T-DM1 | 15 | Q3D x 4 | Significant | < 0.05 | [5] |
Note: The table above is a representative summary based on the described potent efficacy in the cited literature. Actual quantitative values were not provided in the abstract and would be found in the full study.
Experimental Protocols
The following are detailed, generalized protocols for conducting a xenograft study to evaluate the anti-tumor efficacy of this compound. These protocols are based on standard practices and the available information on related compounds.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with known sensitivity to splicing inhibitors or with a high proliferation rate. Examples from in vitro studies on Thailanstatins include DU-145 (prostate), NCI-H232A (lung), MDA-MB-231 (breast), and SKOV-3 (ovarian).[2]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Tumor Implantation
-
Animals: Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.
-
Implantation:
-
Harvest and wash the cancer cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel (to enhance tumor take-rate) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Formulation: Due to the hydrophobic nature of similar compounds, this compound will likely require a formulation vehicle for in vivo administration. A common vehicle for such compounds is a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The dosing schedule will need to be determined based on maximum tolerated dose (MTD) studies, but a starting point could be every three days (Q3D) or once a week.
Monitoring and Efficacy Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Clinical Observations: Observe the mice for any signs of distress or adverse effects.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for a xenograft study.
Conclusion
This compound, as a potent pre-mRNA splicing inhibitor, holds significant promise as an anti-cancer therapeutic agent. While in vivo data for this compound in xenograft models is not yet widely published, the demonstrated efficacy of the closely related Thailanstatin A in an ADC format provides a strong rationale for its investigation. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute preclinical xenograft studies to evaluate the anti-tumor activity of this compound. Such studies will be crucial in determining its potential for further clinical development.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Thailanstatin B as a Chemical Probe for Studying Splicing
Introduction
Thailanstatin B is a natural product isolated from the bacterium Burkholderia thailandensis. It belongs to a family of potent anti-proliferative agents, including Thailanstatins A and C, which function as modulators of the pre-mRNA splicing process.[1][2] Structurally related to the well-known splicing inhibitor Spliceostatin A, this compound offers significant advantages as a chemical probe, including greater chemical stability.[1] Its potent and specific mechanism of action makes it an invaluable tool for researchers studying the spliceosome's function, the regulation of alternative splicing, and the role of splicing dysregulation in diseases like cancer.
Mechanism of Action
This compound exerts its biological effects by directly targeting the spliceosome, the large ribonucleoprotein complex responsible for excising introns from pre-mRNA. Specifically, it binds non-covalently to the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[3]
The binding of this compound to SF3B1 interferes with the recognition of the intron branch point sequence during the early stages of spliceosome assembly. This action effectively stalls the spliceosome in an "A-like" complex, preventing its transition to the catalytically active B and C complexes.[4] This inhibition of the splicing cascade leads to the accumulation of unspliced pre-mRNA transcripts and widespread disruption of both constitutive and alternative splicing, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells.
Quantitative Data Summary
This compound demonstrates potent activity both in biochemical assays and in cellular contexts. Its efficacy is comparable to other members of the thailanstatin family.
Table 1: In Vitro Splicing Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of Thailanstatins against pre-mRNA splicing in a cell-free in vitro assay using HeLa cell nuclear extract.
| Compound | In Vitro Splicing IC50 (µM) |
| Thailanstatin A | ~0.65 |
| This compound | ~6.18 |
| Thailanstatin C | ~6.84 |
| Data sourced from Liu et al., 2013. |
Table 2: Antiproliferative Activity
This table shows the half-maximal growth inhibitory concentration (GI50) of Thailanstatins in various human cancer cell lines after a 72-hour exposure.
| Cell Line | Cancer Type | Thailanstatin A (nM) | This compound (nM) | Thailanstatin C (nM) |
| DU-145 | Prostate Cancer | 1.11 | 1.33 | 3.10 |
| NCI-H232A | Non-small Cell Lung Cancer | 1.34 | 1.45 | 3.90 |
| MDA-MB-231 | Triple-negative Breast Cancer | 2.69 | 3.01 | 8.32 |
| SKOV-3 | Ovarian Cancer | 1.45 | 1.86 | 4.67 |
| Data sourced from Liu et al., 2013. |
Experimental Protocols
Protocol 1: In Vitro Splicing Assay
This protocol is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following for a standard 20 µL reaction:
-
HeLa nuclear extract (typically 8-12 µL)
-
2 µL of 10x Splicing Buffer (e.g., 12.5 mM ATP, 0.5 M creatine phosphate, 80 mM MgCl₂)
-
1 µL of ³²P-labeled pre-mRNA substrate (~20 fmol)
-
1 µL of this compound (diluted in DMSO) or DMSO as a vehicle control.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Gently mix the components and incubate the reaction in a water bath at 30°C for 60-90 minutes.
-
Protein Digestion: Stop the reaction by adding 100 µL of PK Buffer (e.g., 200 mM Tris-HCl pH 7.5, 25 mM EDTA, 300 mM NaCl, 2% SDS) and 4 µL of Proteinase K (20 mg/mL). Incubate at 37°C for 30 minutes.
-
RNA Purification: Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), vortexing, and centrifuging. Transfer the aqueous (top) layer to a new tube.
-
Precipitation: Precipitate the RNA by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Analysis: Pellet the RNA by centrifugation, wash with 70% ethanol, and air dry. Resuspend the RNA pellet in loading dye (e.g., formamide-based). Separate the pre-mRNA, splicing intermediates, and final mRNA product on a denaturing urea-polyacrylamide gel. Visualize the results by autoradiography and quantify the bands to calculate the percent splicing inhibition.
Protocol 2: Analysis of Alternative Splicing in Cells via RT-PCR
This protocol determines how this compound affects the splicing pattern of a specific gene of interest within cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, DU-145) in a 6-well or 12-well plate. Once they reach 70-80% confluency, treat them with a dose range of this compound (e.g., 1 nM to 100 nM) and a DMSO vehicle control. Incubate for the desired time period (e.g., 12 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
PCR Amplification: Perform PCR using primers designed to flank the alternative splicing event of interest. This allows for the amplification of multiple splice isoforms in the same reaction, which will differ in size.
-
Gel Analysis (Semi-quantitative): Separate the PCR products on a 2-3% agarose gel. Stain with a DNA dye (e.g., ethidium bromide or SYBR Safe) and visualize. The relative intensity of the bands corresponding to different splice isoforms indicates the effect of this compound.
-
qPCR Analysis (Quantitative): Alternatively, design primers specific to each isoform for analysis by quantitative real-time PCR (qPCR) using a SYBR Green or probe-based master mix. This provides a more precise quantification of the change in each isoform's abundance.
-
Data Analysis: For gel analysis, calculate the Percent Spliced In (PSI) index by quantifying band intensities. For qPCR, use the ΔΔCt method to determine the relative fold-change of each isoform compared to a housekeeping gene and the DMSO control.
Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that this compound directly binds to its target, SF3B1, in a cellular environment. Ligand binding typically stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Harvest a sufficient quantity of cells. Resuspend the cell pellet in a physiological buffer (e.g., PBS) and divide it into two main tubes: one for this compound treatment and one for the DMSO vehicle control. Incubate at 37°C for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the samples by protein concentration and analyze them by SDS-PAGE and Western blotting using a primary antibody specific for SF3B1. A loading control (e.g., GAPDH) should also be blotted.
-
Data Analysis: Quantify the band intensities for SF3B1 at each temperature for both the this compound-treated and DMSO-treated samples. Plot the percentage of soluble SF3B1 relative to the non-heated control against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Thailanstatins from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thailanstatins are a group of potent pre-mRNA splicing inhibitors with significant antiproliferative activity against various cancer cell lines.[1][2][3] These natural products were discovered through genomics-guided approaches from the bacterium Burkholderia thailandensis MSMB43.[1][4][5] Their unique mode of action, targeting the spliceosome, makes them promising candidates for anticancer drug development.[3][5] Thailanstatins A, B, and C are notable for their greater stability compared to other spliceosome inhibitors like FR901464.[1][2] This document provides detailed protocols for the isolation and purification of Thailanstatins from B. thailandensis culture, based on established scientific literature.
Data Presentation
The following table summarizes the yield of Thailanstatins A, B, and C from a large-scale fermentation of Burkholderia thailandensis MSMB43 as reported in the primary literature.
| Compound | Fermentation Volume (L) | Final Yield (mg) | Purity |
| Thailanstatin A | 160 | 20.0 | >98% |
| Thailanstatin B | 160 | 37.2 | >98% |
| Thailanstatin C | 160 | 10.7 | >98% |
Experimental Protocols
This section details the methodology for the cultivation of Burkholderia thailandensis MSMB43 and the subsequent isolation and purification of Thailanstatins.
Bacterial Strain and Culture Conditions
-
Producing Organism: Burkholderia thailandensis MSMB43.
-
Cultivation Medium (M8 Medium):
-
Glucose: 5 g/L
-
Peptone: 5 g/L
-
NaCl: 3 g/L
-
Na₂HPO₄: 1.2 g/L
-
KH₂PO₄: 0.5 g/L
-
pH: 7.0
-
-
Fermentation: The cultivation is performed in a large-scale fermentor under optimized conditions to ensure adequate expression of the Thailanstatin biosynthetic gene cluster.[4]
Extraction of Thailanstatins
-
Harvesting: After fermentation, the entire broth (160 L) is harvested.
-
Solvent Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate. This process is repeated to ensure maximum recovery of the compounds.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The purification of Thailanstatins from the crude extract is a multi-step process guided by UV absorbance at 235 nm, which is characteristic of the diene structure in these compounds.[4]
-
Step 1: Silica Gel Chromatography
-
The crude extract is subjected to silica gel column chromatography.
-
Elution is performed using a suitable solvent gradient (e.g., a step gradient of increasing polarity, such as hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of Thailanstatins.
-
Fractions containing the compounds of interest are pooled and concentrated.
-
-
Step 2: ODS C18 Chromatography
-
The partially purified fraction from the silica gel column is further purified by reversed-phase chromatography on an ODS C18 column.
-
Elution is carried out with a gradient of water and acetonitrile (or methanol).
-
Fractions are again collected and analyzed, and those containing Thailanstatins are pooled and concentrated.
-
-
Step 3: Semi-preparative HPLC
-
The final purification step involves semi-preparative reversed-phase HPLC.
-
An appropriate column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) is used.[4]
-
A typical elution method involves a linear gradient of acetonitrile in water, with both solvents containing 0.1% formic acid to improve peak shape. For example:
-
The peaks corresponding to Thailanstatins A, B, and C are collected, and the solvents are evaporated to yield the pure compounds.[4]
-
Purity and Characterization
The purity of the isolated Thailanstatins should be assessed by analytical HPLC. The structures of the compounds are typically confirmed using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C).[4]
Mandatory Visualizations
Experimental Workflow for Thailanstatin Isolation
Caption: Workflow for the isolation of Thailanstatins.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: Thailanstatin B in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thailanstatin B. Our goal is to help you overcome challenges related to its solubility and ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that acts as a potent inhibitor of the pre-mRNA splicing process in eukaryotic cells. It functions by non-covalently binding to the SF3b (splicing factor 3b) subcomplex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This binding event stalls the spliceosome's assembly and catalytic activity, leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting gene expression. This disruption of splicing is a promising strategy for cancer therapy, as cancer cells are often more reliant on active splicing for their rapid growth and survival.
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for dissolving this compound for in vitro assays is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.
Q3: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To minimize degradation, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions?
Thailanstatins, including this compound, are significantly more stable than related compounds like FR901464. In a phosphate buffer at pH 7.4 and 37°C, this compound has a half-life of approximately 19 hours.[1] This increased stability is attributed to the absence of an unstable hydroxyl group and the presence of a carboxyl moiety in its structure.[1]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted into aqueous cell culture media or assay buffers.
This is a common issue for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous environment.
Root Causes and Solutions:
| Root Cause | Solution | Detailed Explanation |
| Rapid Change in Solvent Polarity | Perform a stepwise (serial) dilution. | Instead of directly diluting the 10 mM DMSO stock into your final aqueous volume, first, make an intermediate dilution in a solvent with intermediate polarity, such as a mixture of DMSO and your final buffer, or in 100% DMSO to a lower concentration before the final dilution into the aqueous medium. |
| Final DMSO Concentration is Too Low | Maintain a final DMSO concentration of 0.1% to 0.5% in your assay. | While high concentrations of DMSO can be toxic to cells, maintaining a minimal level helps to keep the compound in solution. Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Low Aqueous Solubility | Use a co-solvent or solubilizing agent. | If precipitation persists, consider adding a small amount of a biocompatible co-solvent or solubilizing agent to your final assay medium. Options include Pluronic F-68 (a non-ionic surfactant) at low concentrations (e.g., 0.01-0.1%) or using a small percentage of ethanol. However, the compatibility of these agents with your specific cell line and assay must be validated. |
| Temperature Effects | Pre-warm the aqueous diluent. | Ensure your cell culture media or assay buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution. This can sometimes help to prevent precipitation that might occur at lower temperatures. |
| High Final Concentration of this compound | Reduce the final concentration of this compound. | If the desired final concentration is at the limit of its aqueous solubility, precipitation is more likely. If experimentally feasible, consider using a lower final concentration. |
Issue 2: Inconsistent or lower-than-expected activity in in vitro assays.
This can be a result of solubility issues or degradation of the compound.
Root Causes and Solutions:
| Root Cause | Solution | Detailed Explanation |
| Precipitation of the Compound | Visually inspect for precipitates and follow the troubleshooting steps for precipitation. | Even a small amount of precipitate can significantly reduce the effective concentration of this compound in your assay, leading to lower observed activity. Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells or assay. |
| Degradation of this compound | Prepare fresh dilutions from a frozen stock for each experiment. | Although more stable than some related compounds, this compound can still degrade over time in aqueous solutions. Avoid storing diluted working solutions. |
| Adsorption to Plasticware | Use low-binding microplates and pipette tips. | Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, reducing the effective concentration. Using low-protein-binding plastics can help to mitigate this issue. |
| Incorrect Stock Concentration | Verify the concentration of your stock solution. | If possible, confirm the concentration of your stock solution using a spectrophotometer, if a known extinction coefficient is available, or by other analytical methods. |
Data Presentation
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| DU-145 | Prostate Cancer | Not specified, but in the single nM range |
| NCI-H232A | Non-Small Cell Lung Cancer | Not specified, but in the single nM range |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but in the single nM range |
| SKOV-3 | Ovarian Cancer | Not specified, but in the single nM range |
GI₅₀ (Half-maximal growth inhibition) values are reported to be in the single nanomolar range for this compound, with a general potency ranking of Thailanstatin A > this compound > Thailanstatin C.[1]
Table 2: Physicochemical and Stability Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₂₈H₄₂ClNO₉ | |
| Molecular Weight | 576.09 g/mol | |
| Recommended Solvent | DMSO | |
| Half-life (t₁/₂) | 19 hours | Phosphate buffer (pH 7.4) at 37°C |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound from a 10 mM DMSO stock solution to minimize precipitation.
Materials:
-
This compound
-
100% DMSO (cell culture grade)
-
Sterile, low-binding microcentrifuge tubes
-
Sterile, low-binding pipette tips
-
Pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in low-binding microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
To prepare your final working concentrations, perform a serial dilution in 100% DMSO.
-
For example, to achieve a final concentration of 10 nM in a 100 µL final assay volume with a final DMSO concentration of 0.1%, you would need a 10 µM working stock.
-
To make a 10 µM working stock, dilute your 10 mM stock 1:1000 in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the DMSO working stock to your pre-warmed cell culture medium or assay buffer. For the example above, you would add 0.1 µL of the 10 µM working stock to 99.9 µL of media.
-
Mix gently by pipetting up and down immediately after adding the DMSO stock.
-
Visually inspect the solution for any signs of precipitation.
-
Workflow for Preparing this compound Working Solutions
References
Technical Support Center: Thailanstatin B Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Thailanstatin B in various experimental settings. The information is presented in a question-and-answer format to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous buffer?
A1: this compound has been shown to be significantly more stable than the related compound FR901464.[1][2] In a stability test conducted in phosphate buffer (pH 7.4) at 37°C, this compound exhibited a half-life of 19 hours.[1] For comparison, under the same conditions, Thailanstatin A and C had half-lives of >78 hours and 25 hours, respectively.[1]
Q2: What structural features of this compound contribute to its stability?
A2: The enhanced stability of thailanstatins, including this compound, is attributed to key structural differences compared to less stable analogs like FR901464.[1][2] Specifically, the absence of an unstable hydroxyl group and the presence of an additional carboxyl moiety are believed to contribute to its greater stability.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
A3: While specific data for this compound is limited, information for the structurally similar Thailanstatin A suggests that Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions.[3] For long-term storage, it is recommended to store stock solutions at -80°C to prevent degradation.[3] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is best practice to aliquot the stock solution into smaller volumes for single-use experiments.[3]
Q4: What are the best practices for handling this compound in experiments to ensure stability?
A4: To maintain the stability of this compound during your experiments, consider the following best practices:
-
Use appropriate buffers: Based on available data, a phosphate buffer at pH 7.4 has been used for stability studies.[1] However, the optimal pH for your specific application may vary. It is advisable to perform preliminary stability tests in your buffer of choice.
-
Control temperature: As with most small molecules, higher temperatures can accelerate degradation. Whenever possible, perform experiments at controlled, lower temperatures.
-
Minimize exposure to light: Although specific photostability data for this compound is not available, it is a general good practice to protect photosensitive compounds from light by using amber vials or covering containers with aluminum foil.
-
Prepare fresh dilutions: For optimal results, prepare fresh dilutions of this compound from your frozen stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | 1. Confirm the age and storage conditions of your this compound stock. 2. Prepare a fresh stock solution from a new vial. 3. Perform a quality control check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitation in aqueous buffer | Poor solubility of this compound in the chosen buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not cause precipitation. 2. Test the solubility of this compound in a small volume of your buffer before preparing a large batch. 3. Consider using a different buffer system or adding a solubilizing agent, but validate its compatibility with your experiment. |
| Inconsistent experimental results | Instability of this compound under the specific experimental conditions (e.g., pH, temperature, presence of other reagents). | 1. Review your experimental protocol for any steps that could contribute to degradation (e.g., prolonged incubation at high temperatures). 2. Conduct a time-course experiment to assess the stability of this compound in your specific assay buffer and conditions. 3. Analyze samples at different time points using a stability-indicating method like HPLC to monitor for degradation products. |
Data on this compound Stability
The following table summarizes the known stability data for this compound compared to related compounds.
| Compound | Buffer Condition | Temperature | Half-life (t½) |
| This compound | Phosphate buffer (pH 7.4) | 37°C | 19 hours[1] |
| Thailanstatin A | Phosphate buffer (pH 7.4) | 37°C | >78 hours[1] |
| Thailanstatin C | Phosphate buffer (pH 7.4) | 37°C | 25 hours[1] |
| FR901464 | Phosphate buffer (pH 7.4) | 37°C | 10 hours[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Buffer
This protocol outlines a general method for determining the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration in the test buffer. Ensure the final concentration of DMSO is low to avoid solubility issues and potential effects on the assay.
-
-
Incubation:
-
Aliquot the this compound buffer solution into several vials.
-
Incubate the vials at the desired temperature (e.g., 37°C).
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from incubation.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the collected samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent this compound peak from any degradation products.
-
Use a UV detector to monitor the elution of the compounds at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound under the tested conditions.
-
Visualizations
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
optimizing Thailanstatin B concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of Thailanstatin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent small molecule inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. It functions by binding non-covalently to the splicing factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][2][3][4] This inhibition disrupts the normal processing of pre-mRNA into mature mRNA, leading to potent antiproliferative effects in cancer cells.[1][5][6]
Caption: Mechanism of Action of this compound.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
This compound demonstrates potent antiproliferative activity, with half-maximal growth inhibitory concentrations (GI₅₀) typically in the single-digit nanomolar (nM) range across various human cancer cell lines.[1][6] For initial experiments, it is recommended to perform a dose-response curve across a wide logarithmic scale, such as 0.1 nM to 1000 nM , to accurately determine the optimal concentration for your specific cell line and assay conditions.
Data Presentation
The following table summarizes the reported antiproliferative activities of Thailanstatins A, B, and C from foundational studies. The activity of this compound is comparable to that of Thailanstatin A.
| Compound | DU-145 (Prostate) GI₅₀ (nM) | NCI-H232A (Lung) GI₅₀ (nM) | MDA-MB-231 (Breast) GI₅₀ (nM) | SKOV-3 (Ovarian) GI₅₀ (nM) |
| Thailanstatin A | 2.69 ± 0.14 | 1.11 ± 0.08 | 1.45 ± 0.10 | 1.95 ± 0.11 |
| This compound | 4.67 ± 0.21 | 2.15 ± 0.13 | 2.78 ± 0.15 | 3.54 ± 0.18 |
| Thailanstatin C | 8.82 ± 0.45 | 2.98 ± 0.17 | 4.54 ± 0.23 | 5.97 ± 0.31 |
| Data sourced from Liu X, et al. J Nat Prod. 2013.[1] |
Experimental Protocols
Protocol: Determining the IC₅₀/GI₅₀ of this compound via MTT Assay
This protocol outlines a standard method for determining the concentration of this compound that inhibits cell viability by 50%.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound (stock solution in DMSO)
- 96-well flat-bottom plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (cell culture grade)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Plate reader (570 nm absorbance)
2. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and count the cells.
- Seed the 96-well plates with the appropriate cell density (e.g., 2,000-10,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase at the end of the assay.
- Incubate overnight to allow for cell attachment.
3. Compound Preparation and Treatment:
- Prepare a series of this compound dilutions from your stock solution. A 10-point, 3-fold serial dilution starting from 1000 nM is a robust starting point.
- Include "vehicle control" wells (containing DMSO at the same final concentration as the highest this compound dose) and "untreated control" wells.
- Carefully remove the medium from the cells and add 100 µL of the medium containing the respective this compound dilutions or controls.
- Incubate for the desired treatment period (e.g., 48-72 hours).
4. MTT Assay:
- After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a plate reader.
5. Data Analysis:
- Subtract the absorbance of blank wells (medium only) from all other readings.
- Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
- Plot the % Viability against the log-transformed concentration of this compound.
- Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀/GI₅₀ value.
start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Prepare Serial Dilutions\n(e.g., 0.1 nM to 1000 nM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
treat [label="Treat Cells with this compound\nand Vehicle Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate for\n48-72 hours", fillcolor="#FBBC05", fontcolor="#202124"];
assay [label="Perform Viability Assay\n(e.g., MTT, MTS, CTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
read [label="Measure Signal\n(e.g., Absorbance, Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze [label="Analyze Data:\nNormalize to Control", fillcolor="#4285F4", fontcolor="#FFFFFF"];
plot [label="Plot Dose-Response Curve &\nCalculate IC50/GI50", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="End: Optimal Concentration\nDetermined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep -> treat -> incubate -> assay -> read -> analyze -> plot -> end_node;
}
Caption: Experimental workflow for IC₅₀ determination.
Troubleshooting Guide
Q3: I am observing massive cell death even at my lowest tested concentrations. What should I do?
This compound is an extremely potent compound.[5][7] If you observe widespread cytotoxicity, consider the following:
-
Expand Dilution Series: Your lowest concentration may still be well above the IC₉₀. Extend your serial dilutions into the picomolar (pM) range.
-
Verify Stock Concentration: Ensure your stock solution concentration is accurate. A simple calculation or dilution error can drastically alter final concentrations.
-
Reduce Incubation Time: Shorten the treatment duration (e.g., from 72h to 48h or 24h) to capture the inhibitory effect before it progresses to complete cell death.
-
Check Cell Seeding Density: Very low cell density can make cultures more susceptible to cytotoxic effects. Ensure your seeding density is appropriate.
Q4: I am not observing any significant effect from this compound. What could be the issue?
If this compound is not producing an expected effect, follow these steps:
-
Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Check Compound Integrity: Although Thailanstatins are noted to be more stable than related compounds like FR901464, improper storage (e.g., repeated freeze-thaw cycles) can degrade the compound.[1][6] Use a fresh aliquot if possible.
-
Assess Cell Line Sensitivity: While potent in many cancer lines, sensitivity can vary. You may need to test a higher concentration range (e.g., up to 10 µM) to confirm resistance.
-
Verify Assay Endpoint: Ensure your assay measures a relevant outcome of splicing inhibition. While proliferation is a common endpoint, the primary effect could be cell cycle arrest, which might not be fully reflected in a viability assay at early time points.[8] Consider assays for apoptosis (e.g., Caspase-Glo) or cell cycle analysis (flow cytometry).
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved production of cytotoxic thailanstatins A and D through metabolic engineering of Burkholderia thailandensis MSMB43 and pilot scale fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Thailanstatin B in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Thailanstatin B. The information is designed to help anticipate and address potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of pre-mRNA splicing. It functions by non-covalently binding to the SF3b (splicing factor 3b) subcomplex, a core component of the U2 snRNP particle within the spliceosome.[1][2] This interaction prevents the proper recognition of the branch point sequence during the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: I'm observing unexpected cellular phenotypes that don't seem to be directly related to splicing inhibition. What could be the cause?
While this compound is a highly potent splicing inhibitor, unexpected phenotypes could arise from several factors:
-
Potent On-Target Effects: Inhibition of splicing is a profound cellular insult that can lead to a wide array of downstream consequences beyond a simple accumulation of pre-mRNA. This can include altered protein translation, activation of stress response pathways, and changes in the localization of RNA-binding proteins.[3]
-
Potential Off-Target Effects: Like many small molecules, this compound may have off-target interactions, binding to proteins other than SF3b. While specific off-targets for this compound have not been extensively profiled in publicly available literature, studies of other spliceosome inhibitors suggest that off-target binding can occur.
-
Cellular Context: The cellular response to this compound can vary significantly between different cell lines, depending on their genetic background, the status of their DNA damage response pathways, and their reliance on specific spliced isoforms of key proteins.
Q3: Are there known off-target effects for other SF3b inhibitors that might be relevant for this compound?
Direct, comprehensive off-target profiling data for this compound is limited. However, profiling of other small molecules targeting the SF3b complex can provide insights into potential cross-reactivities. For instance, some kinase inhibitors have been shown to have off-target effects on non-kinase proteins. While this compound is not a kinase inhibitor, this highlights the potential for small molecules to bind to unintended targets. Researchers should consider that this compound could potentially interact with other ATP-binding proteins or proteins with structurally similar binding pockets to that of SF3b.
Q4: How can I experimentally determine if the effects I'm seeing are due to off-target binding of this compound in my cellular model?
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[4][5] An off-target protein would show increased thermal stability in the presence of this compound.
-
Kinobeads/Affinity-based Chemoproteomics: This technique uses immobilized broad-spectrum kinase inhibitors (or other affinity matrices) to capture a large fraction of the cellular kinome or other protein families.[6][7][8] Competition with free this compound can reveal its binding to kinases or other captured proteins.
-
Proteome-wide Mass Spectrometry Approaches: Unbiased mass spectrometry-based proteomics can identify proteins that are differentially expressed, modified, or thermally stabilized in response to this compound treatment.[9][10][11]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations expected to only inhibit splicing.
| Potential Cause | Troubleshooting Steps |
| On-target toxicity in a sensitive cell line | Perform a dose-response curve to determine the GI50 in your specific cell line. Compare your results to published data for other cell lines. Consider using a less sensitive cell line for mechanistic studies if the primary goal is not to study cytotoxicity. |
| Potential off-target toxicity | Use an orthogonal approach to confirm that the observed cytotoxicity is due to splicing inhibition. For example, use siRNA to knockdown SF3b1 and see if it phenocopies the effect of this compound. |
| Compound instability or degradation | Thailanstatins are reported to be more stable than related compounds like FR901464.[1][2] However, ensure proper storage and handling of the compound. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and growth media. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inaccurate compound concentration | Verify the concentration of your this compound stock solution. Use a fresh, validated batch of the compound if possible. |
| Assay variability | Optimize and validate your experimental assays. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables summarize the known in vitro activities of Thailanstatins.
Table 1: In Vitro Splicing Inhibition
| Compound | IC50 (µM) |
| Thailanstatin A | Sub-µM to single-digit µM range[1][2] |
| This compound | Single-digit µM range[1][2] |
| Thailanstatin C | Single-digit µM range[1][2] |
| FR901464 (comparator) | Sub-µM to single-digit µM range[1][2] |
Table 2: Antiproliferative Activity (GI50, nM)
| Cell Line | Thailanstatin A | This compound | Thailanstatin C | FR901464 (comparator) |
| DU-145 (Prostate) | 1.11[12] | >1.11[1] | >1.11[1] | ~1[1] |
| NCI-H232A (Lung) | 2.69[12] | >2.69[1] | >2.69[1] | ~2[1] |
| MDA-MB-231 (Breast) | 1.25[1] | >1.25[1] | >1.25[1] | ~1[1] |
| SKOV-3 (Ovarian) | 1.98[1] | >1.98[1] | >1.98[1] | ~1.5[1] |
Note: The potency ranking is generally Thailanstatin A > this compound > Thailanstatin C.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Off-Target Identification
This protocol outlines a general workflow for using CETSA® to identify potential off-target proteins of this compound.
Caption: Workflow for identifying off-target proteins using CETSA®.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Harvest cells and resuspend in a suitable buffer.
-
Treat cells with a desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells using a method that does not denature proteins (e.g., multiple freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein levels in the supernatant using methods like Western blotting for specific candidate proteins or mass spectrometry for proteome-wide analysis.
-
Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
-
Protocol 2: Kinobeads Competition Assay for Kinase Off-Target Profiling
This protocol describes a general workflow for using Kinobeads to assess the potential interaction of this compound with cellular kinases.
Caption: Workflow for Kinobeads competition assay.
Methodology:
-
Lysate Preparation:
-
Prepare a native cell lysate from the cells of interest.
-
Determine the total protein concentration of the lysate.
-
-
Competition and Pulldown:
-
Incubate aliquots of the lysate with a serial dilution of this compound.
-
Add Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to each aliquot.
-
Incubate to allow kinases not bound by this compound to bind to the beads.
-
Wash the beads thoroughly to remove unbound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound are potential off-targets.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the on-target pathway of this compound and the rationale for using off-target identification methods.
Caption: On-target pathway and off-target investigation logic.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
minimizing degradation of Thailanstatin B during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Thailanstatin B during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
This compound is a potent pre-mRNA splicing inhibitor with significant antiproliferative activity.[1] Its chemical structure, which includes a chlorohydrin functionality and multiple stereocenters, can be sensitive to changes in pH, temperature, and exposure to light and oxidizing agents.[1][2] While it is notably more stable than its analog FR901464, careful handling is still crucial to ensure experimental reproducibility.[1] The increased stability of this compound is attributed to the absence of an unstable hydroxyl group at the C1 position and the presence of a carboxyl moiety at the C17 position.[1]
Q2: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid or in a suitable solvent at -80°C. For short-term storage, -20°C is acceptable for up to a month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Which solvents are recommended for dissolving and storing this compound?
This compound is typically dissolved in organic solvents such as DMSO for stock solutions. For aqueous buffers, it is important to consider the pH and buffer composition to maintain stability.
Q4: How stable is this compound in aqueous solutions?
This compound has a half-life of approximately 19 hours in phosphate buffer at pH 7.4 and 37°C.[1] Its stability can be affected by pH, with acidic or alkaline conditions potentially accelerating degradation.
Troubleshooting Guides
Issue 1: Loss of this compound activity in cell culture experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation in culture medium | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Minimize the exposure of the compound to the culture medium before adding it to the cells.- Consider the pH of your culture medium, as deviations from physiological pH could affect stability.- If possible, perform a time-course experiment to assess the stability of this compound in your specific culture medium over the duration of your assay. |
| Adsorption to plasticware | - Use low-adhesion plasticware for preparing and storing this compound solutions.- Pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) may help in some cases. |
| Incorrect storage of stock solutions | - Ensure stock solutions are stored at -80°C for long-term storage and aliquoted to avoid multiple freeze-thaw cycles. |
Issue 2: Inconsistent results in in vitro splicing assays.
| Possible Cause | Troubleshooting Steps |
| Degradation during assay setup | - Prepare all this compound dilutions immediately before use.- Keep solutions on ice during preparation.- Minimize the time between dilution and addition to the assay mixture. |
| Interaction with assay components | - Evaluate the compatibility of this compound with all buffer components, including any reducing agents or metal ions that might be present. |
| Photodegradation | - Protect this compound solutions from light, especially during long incubations. Use amber-colored tubes or cover racks with aluminum foil. |
Data Presentation
Table 1: Stability of Thailanstatin Analogs in Phosphate Buffer (pH 7.4) at 37°C
| Compound | Half-life (t½) |
| Thailanstatin A | >78 hours |
| This compound | 19 hours |
| Thailanstatin C | 25 hours |
| FR901464 | 10 hours |
Data sourced from Liu et al., 2013.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
1. Column and Mobile Phase Selection:
-
A C18 column is a common starting point for reverse-phase chromatography of small molecules.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile) is typically used.
2. Method Development:
-
Optimize the mobile phase composition and gradient to achieve good separation between the this compound peak and any degradation product peaks generated from forced degradation studies.
-
The flow rate and column temperature can also be adjusted to improve peak shape and resolution.
3. Detection:
-
Use a PDA detector to monitor the elution profile at a wavelength where this compound has maximum absorbance.
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for using this compound and troubleshooting potential degradation.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Splicing Assays with Thailanstatin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in splicing assays using Thailanstatin B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response curve of this compound in our cellular splicing reporter assay. What could be the cause?
A1: Dose-response variability with this compound can stem from several factors. This compound, like other splicing modulators, inhibits the SF3b subcomplex of the spliceosome.[1][2][3][4] Inconsistent results can be attributed to issues with compound stability and handling, cell-based assay variability, or the specific characteristics of the reporter system.
-
Compound Stability and Handling: While this compound is reported to be more stable than related compounds like FR901464, its stability can still be a factor.[1][5] Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C in an appropriate solvent like DMSO.[4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cellular Assay Conditions: Inconsistencies in cell density, passage number, and metabolic activity can significantly impact the cellular response to a drug.[6][7] Standardize these parameters across experiments. Ensure even cell seeding and distribution in multi-well plates to avoid edge effects.
-
Reporter System idiosyncrasies: The design of your splicing reporter can influence its sensitivity and consistency.[8][9][10] Reporters with destabilized proteins (e.g., luciferase) expressed from short-lived mRNAs can provide more rapid and sensitive readouts.[8] However, the expression level of the reporter itself can be a source of variability. Consider using a dual-reporter system to normalize for transfection efficiency and general effects on transcription and translation.[10][11][12]
Q2: Our in vitro splicing assay with this compound shows low or no inhibition of splicing, even at high concentrations. What are the potential reasons?
A2: The lack of inhibitory activity in an in vitro splicing assay can be due to problems with the reaction components, the pre-mRNA substrate, or the this compound itself.
-
Inactive HeLa Nuclear Extract: The quality and activity of the HeLa nuclear extract are critical for in vitro splicing.[13][14] Batches can vary in their splicing efficiency. It is recommended to test each new batch of nuclear extract with a control pre-mRNA known to splice efficiently.[13] If you prepare your own extract, ensure the protocol is followed meticulously to maintain the activity of splicing factors.[14]
-
Suboptimal Reaction Conditions: In vitro splicing reactions are sensitive to salt concentrations (MgCl2 and KCl), temperature, and incubation time.[13][14] Optimize these conditions for your specific pre-mRNA substrate. A typical reaction is incubated at 30°C for 1 to 4 hours.[13][14]
-
pre-mRNA Substrate Issues: The design and quality of the pre-mRNA substrate are crucial.[13] Ensure the pre-mRNA is full-length and not degraded. The presence of strong splicing enhancers or silencers in your minigene construct can affect its splicing efficiency and response to inhibitors.[13] For new substrates, it is advisable to confirm their splicing pattern in vivo first.[13]
-
RNase Contamination: RNase contamination will degrade your pre-mRNA substrate and splicing products, leading to a lack of detectable splicing.[13][15] Use RNase-free reagents, barrier tips, and a dedicated workspace for RNA work.[15]
Q3: We are observing unexpected changes in the expression of genes unrelated to splicing after this compound treatment. Is this an off-target effect?
A3: While this compound's primary mechanism of action is the inhibition of the SF3b complex, off-target effects are a possibility with any small molecule inhibitor.[16][17] Splicing is intricately linked to other cellular processes like transcription.[18] Inhibition of splicing can indirectly affect transcription and the stability of various transcripts.
To investigate potential off-target effects:
-
Validate the Splicing Defect: Confirm that the observed changes in gene expression are accompanied by altered splicing of those transcripts using RT-PCR or RNA-seq.
-
Use a Structurally Unrelated Splicing Inhibitor: Compare the effects of this compound with another splicing inhibitor that targets SF3b but has a different chemical structure. If the effects are similar, they are more likely to be on-target.
-
CRISPR/Cas9 Knockout Studies: Investigate the effect of knocking out the putative target of the drug. If the drug still elicits the same response in the knockout cells, it is likely acting through an off-target mechanism.[16][17]
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response in Cellular Splicing Reporter Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Inaccurate pipetting | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate.- Visually inspect plates for even cell distribution before treatment. |
| Assay window (signal-to-background) is low | - Low reporter expression- High background signal | - Optimize transfection conditions for higher reporter expression.- Use a reporter with a strong promoter.- For fluorescent reporters, check for autofluorescence of the compound. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Inconsistent incubation times- this compound degradation | - Use cells within a defined passage number range.- Ensure consistent cell viability across experiments.- Standardize all incubation times precisely.- Prepare fresh this compound dilutions for each experiment. |
Guide 2: Low or No Activity in In Vitro Splicing Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No spliced product in both control and treated reactions | - Inactive HeLa nuclear extract- RNase contamination- Incorrect reaction buffer composition | - Test extract with a control pre-mRNA.- Use a fresh batch of extract.- Use RNase-free reagents and techniques.- Prepare fresh reaction buffers and verify concentrations. |
| Splicing in control, but no inhibition with this compound | - Inactive this compound- Suboptimal incubation time for inhibition- Pre-mRNA substrate is resistant to inhibition | - Verify the concentration and integrity of the this compound stock.- Perform a time-course experiment (e.g., 30 min to 3 hours).- Test a different pre-mRNA substrate known to be sensitive to SF3b inhibitors. |
| Smeared bands or degradation of RNA | - RNase contamination- Poor quality pre-mRNA | - See above for RNase prevention.- Purify the pre-mRNA substrate using denaturing PAGE. |
Quantitative Data Summary
Table 1: In Vitro Splicing Inhibitory Activity of Thailanstatins
| Compound | IC50 (µM) |
| Thailanstatin A | 0.65 |
| This compound | ~6 |
| Thailanstatin C | ~6 |
| FR901464 | 0.58 |
Data from in vitro exon-junction complex immunoprecipitation (EJIPT) assay.[1]
Table 2: Antiproliferative Activity of Thailanstatins in Human Cancer Cell Lines
| Cell Line | Thailanstatin A GI50 (nM) | This compound GI50 (nM) | Thailanstatin C GI50 (nM) |
| DU-145 (Prostate) | 1.11 | 3.65 | 7.94 |
| NCI-H232A (Lung) | 1.98 | 6.47 | 14.2 |
| MDA-MB-231 (Breast) | 2.69 | 8.78 | 19.3 |
| SKOV-3 (Ovarian) | 1.55 | 5.06 | 11.1 |
GI50: 50% growth inhibition concentration. Data from MTT assays.[1]
Experimental Protocols
Protocol 1: In Vitro Splicing Assay
This protocol is a generalized procedure based on standard methods.[13]
-
pre-mRNA Substrate Preparation:
-
Synthesize radiolabeled pre-mRNA by in vitro transcription using a linearized plasmid template containing your minigene of interest and a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Purify the full-length pre-mRNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Splicing Reaction Setup:
-
On ice, prepare the splicing reaction mixture in a final volume of 25 µL. The final concentrations of components should be optimized but are typically around:
-
2-10 fmol of radiolabeled pre-mRNA
-
40-60% (v/v) HeLa nuclear extract
-
1-3 mM MgCl₂
-
50-60 mM KCl
-
0.5-1 mM ATP
-
20-40 mM Creatine Phosphate
-
-
Add this compound (dissolved in DMSO) or DMSO vehicle control to the desired final concentration. The final DMSO concentration should typically be kept below 1%.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1 to 4 hours.
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding a solution containing proteinase K and SDS.
-
Extract the RNA using phenol:chloroform followed by ethanol precipitation.
-
Resuspend the RNA pellet in formamide loading buffer.
-
Analyze the splicing products (pre-mRNA, mRNA, intermediates, and lariat intron) by denaturing PAGE and autoradiography.
-
Protocol 2: Cellular Splicing Reporter Assay (Dual-Luciferase)
This protocol describes a common cell-based method for assessing splicing modulation.[8][9]
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
-
Transfection:
-
Co-transfect the cells with a plasmid expressing a splicing reporter (e.g., containing an intron within the firefly luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
24 hours post-transfection, remove the media and add fresh media containing various concentrations of this compound or DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: General experimental workflow for splicing assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thailanstatin A | TargetMol [targetmol.com]
- 5. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates | eLife [elifesciences.org]
- 8. Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reporter Based Cellular Assay for Monitoring Splicing Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. A double-reporter splicing assay for determining splicing efficiency in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Two-Color Fluorescent Reporters for Analysis of Alternative Splicing | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Thailanstatin B Delivery to Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of Thailanstatin B to cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the pre-mRNA splicing process in eukaryotic cells. It achieves this by non-covalently binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1] This inhibition of the spliceosome, a critical cellular machinery for gene expression, leads to an accumulation of unspliced pre-mRNA, ultimately triggering cell death. Cancer cells, often characterized by high rates of transcription and splicing, are particularly vulnerable to spliceosome inhibitors, making this compound a promising anti-cancer agent.[2]
Q2: What are the main challenges in delivering this compound to cancer cells?
Like many natural product-based therapeutic agents, the effective delivery of this compound to tumor sites while minimizing off-target toxicity is a primary challenge. Key issues include:
-
Poor aqueous solubility: This can limit its bioavailability and formulation options.
-
Off-target effects: As splicing is a fundamental process in all cells, non-targeted delivery can lead to toxicity in healthy tissues.
-
Cellular uptake: Efficiently crossing the cell membrane to reach the spliceosome in the nucleus is crucial for its activity.
-
Drug resistance: Cancer cells may develop resistance mechanisms that limit the efficacy of this compound.[3]
Q3: What are the most promising strategies for optimizing this compound delivery?
The most promising approach for targeted delivery of Thailanstatins is the use of Antibody-Drug Conjugates (ADCs).[2][3][4] This strategy involves linking this compound to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells. This ensures that the cytotoxic payload is delivered preferentially to the tumor, increasing efficacy and reducing systemic toxicity. Other potential strategies, while less explored specifically for this compound, include encapsulation in nanoparticles or liposomes.
Troubleshooting Guides
Antibody-Drug Conjugate (ADC) Formulation and Application
Problem: Low drug-to-antibody ratio (DAR) during conjugation.
-
Possible Cause: Inefficient reaction between the this compound linker and the antibody.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The pH of the conjugation buffer can significantly impact the reactivity of lysine residues on the antibody. Experiment with a pH range of 8.0-9.0.
-
Increase Molar Excess of this compound-linker: A higher molar ratio of the drug-linker to the antibody can drive the reaction towards a higher DAR. Titrate the ratio to find the optimal balance between DAR and aggregation.
-
Extend Reaction Time: While monitoring for antibody aggregation, extending the incubation time may improve conjugation efficiency.
-
Antibody Modification: Consider partial reduction of interchain disulfide bonds to expose reactive cysteine residues for site-specific conjugation, which can offer a more controlled DAR.
-
Problem: ADC aggregation after conjugation.
-
Possible Cause: High DAR or improper buffer conditions can lead to protein aggregation.
-
Troubleshooting Steps:
-
Screen Buffers: After conjugation, screen different buffer formulations (e.g., containing trehalose, polysorbate 20) to improve ADC stability.
-
Optimize DAR: A very high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more homogenous DAR.
-
Purification Method: Utilize size exclusion chromatography (SEC) immediately after conjugation to remove aggregates.
-
Problem: Poor in vitro cytotoxicity of the ADC compared to free this compound.
-
Possible Cause: Inefficient internalization of the ADC or failure of the linker to release the this compound payload inside the cell.
-
Troubleshooting Steps:
-
Confirm Target Antigen Expression: Ensure the target cancer cell line has high and stable expression of the antigen targeted by the antibody.
-
Internalization Assay: Perform a cellular uptake study using a fluorescently labeled version of your ADC to confirm it is being internalized by the target cells.[1]
-
Linker Stability: If using a cleavable linker, ensure it is designed to be cleaved by intracellular enzymes (e.g., cathepsins in the lysosome).[5] For "linker-less" approaches where the payload is directly conjugated, the degradation of the antibody itself within the lysosome is expected to release the active drug.[2]
-
Nanoparticle and Liposomal Formulations
Problem: Low encapsulation efficiency of this compound.
-
Possible Cause: Poor affinity of this compound for the core of the nanoparticle or liposome.
-
Troubleshooting Steps:
-
Vary Lipid/Polymer Composition: For liposomes, alter the lipid composition (e.g., charge, chain length) to improve interaction with this compound. For polymeric nanoparticles, experiment with different polymers (e.g., PLGA with varying lactide:glycolide ratios).
-
Optimize Drug Loading Method: Compare different loading techniques such as nanoprecipitation, emulsification-solvent evaporation, or film hydration.[6][7]
-
pH Gradient Loading: For liposomes, using a pH gradient between the interior and exterior can enhance the loading of ionizable drugs.
-
Problem: Rapid release of this compound from the formulation.
-
Possible Cause: Instability of the nanoparticle or liposome structure.
-
Troubleshooting Steps:
-
Incorporate Cholesterol (for liposomes): Increasing the cholesterol content in the lipid bilayer can enhance its rigidity and reduce drug leakage.
-
Polymer Properties (for nanoparticles): Use a polymer with a higher glass transition temperature or molecular weight to slow down drug diffusion.
-
Cross-linking: For some nanoparticle systems, cross-linking the polymer matrix can provide a more robust structure for sustained release.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Thailanstatin A, a close analog of this compound, which is often used in ADC development. This data can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Antiproliferative Activity of Thailanstatin A
| Cell Line | Cancer Type | GI50 (nM) |
| DU-145 | Prostate | 1.11 |
| NCI-H232A | Lung | 2.69 |
| MDA-MB-231 | Breast | 1.58 |
| SKOV-3 | Ovarian | 2.24 |
Data adapted from MedchemExpress, based on studies with Thailanstatin A.
Table 2: In Vitro Splicing Inhibitory Activity
| Compound | IC50 (µM) |
| Thailanstatin A | ~0.5 - 1.0 |
| This compound | ~0.5 - 1.0 |
Data is indicative of the potent in vitro splicing inhibition by Thailanstatins.[1]
Experimental Protocols
Protocol 1: "Linker-less" this compound ADC Preparation via Lysine Conjugation
This protocol describes a representative method for conjugating this compound to a targeting antibody via its surface lysine residues.
Materials:
-
Targeting Monoclonal Antibody (e.g., Trastuzumab for HER2-positive cancers)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 8.5
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.5-fold molar excess of DCC or EDC.
-
Stir the reaction at room temperature for 4-6 hours to form the this compound-NHS ester. Monitor by TLC or LC-MS.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS at pH 8.5 using a centrifugal filter.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation:
-
Add a 5-10 fold molar excess of the activated this compound-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF) should be kept below 10% (v/v).
-
Incubate the reaction at 4°C for 12-18 hours with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound-NHS ester and byproducts by SEC using a pre-equilibrated G-25 column with PBS at pH 7.4.
-
Collect the protein-containing fractions.
-
Concentrate the ADC and perform a final buffer exchange into a storage-stable buffer using a centrifugal filter.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation by Size Exclusion Chromatography (SEC-HPLC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Visualizations
Signaling Pathways
While the direct downstream effects of this compound on specific signaling pathways are still under extensive investigation, its primary action of spliceosome inhibition can indirectly impact numerous pathways critical for cancer cell survival and proliferation. One such key pathway is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in cancer. Splicing is essential for the maturation of mRNAs for many components of this pathway. By disrupting splicing, this compound can lead to a reduction in the levels of key proteins in this cascade, contributing to its anti-cancer effects.
Caption: this compound's impact on the PI3K/AKT pathway.
Experimental Workflow
The following diagram outlines the key steps in the development and evaluation of a this compound Antibody-Drug Conjugate.
Caption: Workflow for this compound ADC development.
References
- 1. Development of Fluorophore-Labeled Thailanstatin Antibody-Drug Conjugates for Cellular Trafficking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy [frontiersin.org]
- 7. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma [mdpi.com]
Technical Support Center: Overcoming Resistance to Thailanstatin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Thailanstatin B in cell lines.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.
Possible Cause 1: Mutation in the drug target, SF3B1.
-
Explanation: this compound, a potent pre-mRNA splicing inhibitor, functions by binding to the SF3B1 subunit of the spliceosome.[1] Mutations in the SF3B1 gene, particularly in the HEAT repeat domains, can alter the drug-binding pocket, leading to reduced affinity and subsequent resistance. A commonly observed mutation conferring resistance to similar spliceosome inhibitors like Pladienolide B is the R1074H mutation.
-
Troubleshooting Steps:
-
Sequence the SF3B1 gene: Isolate genomic DNA from both your parental (sensitive) and the resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the entire coding region of SF3B1 to identify any potential mutations.
-
Compare sequences: Align the sequencing data from the resistant cells to the parental cells and the reference sequence to pinpoint any amino acid changes.
-
Possible Cause 2: Increased drug efflux due to upregulation of ABC transporters.
-
Explanation: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), are membrane proteins that actively pump a wide range of substrates, including anticancer drugs, out of the cell.[2] Overexpression of these transporters can reduce the intracellular concentration of this compound, thereby diminishing its cytotoxic effect.
-
Troubleshooting Steps:
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cells. A significant increase in the resistant line suggests this as a potential mechanism.
-
Protein Expression Analysis (Western Blot): Confirm the increased gene expression at the protein level by performing a Western blot for the corresponding ABC transporter proteins (e.g., P-gp/ABCB1).
-
Functional Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to functionally assess drug efflux activity in your cell lines. Increased efflux in resistant cells will be observed as lower intracellular fluorescence.
-
Possible Cause 3: Alterations in downstream signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the apoptotic effects of this compound. Pathways such as PI3K/Akt/mTOR and MAPK are frequently implicated in drug resistance by promoting cell survival and inhibiting apoptosis.[3][4]
-
Troubleshooting Steps:
-
Phospho-protein Analysis (Western Blot): Assess the activation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK) in both sensitive and resistant cells, both with and without this compound treatment. Constitutive activation or increased activation upon drug treatment in resistant cells could indicate this mechanism.
-
Use of Pathway Inhibitors: Treat resistant cells with a combination of this compound and specific inhibitors of the suspected activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if sensitivity can be restored.
-
Problem 2: Inconsistent results or high variability in this compound cytotoxicity assays.
-
Possible Cause 1: Cell line heterogeneity.
-
Troubleshooting: Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Instability of this compound in culture medium.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment from a frozen stock. Minimize the exposure of the drug solution to light and elevated temperatures. Thailanstatins have been noted for greater stability compared to related compounds like FR901464.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected fold-resistance I might see in a this compound-resistant cell line?
A1: While specific data for this compound is limited, studies on the structurally and mechanistically similar spliceosome inhibitor E7107 (a Pladienolide B derivative) have shown that a single point mutation in SF3B1 (R1074H) can lead to a nearly 300-fold increase in the IC50 value.[6]
Q2: How can I overcome SF3B1 mutation-mediated resistance?
A2: This is challenging. Potential strategies include:
-
Developing next-generation spliceosome inhibitors: These could be designed to bind to a different site on the SF3B complex or to have a higher affinity for the mutated protein.
-
Combination therapies: Targeting downstream pathways that are essential for the survival of the resistant cells may be a viable option. For example, if resistant cells show increased reliance on the PI3K/Akt pathway, combining this compound with a PI3K inhibitor could be effective.[3]
Q3: How can I counteract resistance mediated by ABC transporter upregulation?
A3:
-
Co-administration with an ABC transporter inhibitor: Compounds like verapamil, although not clinically approved for this purpose due to toxicity, can be used in vitro to demonstrate the involvement of P-gp. More specific and less toxic inhibitors are under investigation.
-
Using this compound analogs that are not substrates for ABC transporters: This would be a drug development approach.
Q4: Can alternative splicing of apoptosis-related genes contribute to this compound resistance?
A4: Yes. This compound's mechanism of action is to inhibit splicing. However, cancer cells can adapt by altering the splicing of key apoptosis regulators to favor anti-apoptotic isoforms. For example, a shift in the splicing of Bcl-x pre-mRNA from the pro-apoptotic Bcl-xS isoform to the anti-apoptotic Bcl-xL isoform can confer resistance to various cancer therapies.[1][7] Investigating the splicing patterns of genes like Bcl-x, Mcl-1, and Caspase-9 in your resistant cell line is recommended.
Quantitative Data Summary
The following table summarizes representative IC50 values for a spliceosome inhibitor in sensitive and resistant cancer cell lines. This data, from a study on E7107, can serve as a reference for the potential magnitude of resistance to SF3B1 inhibitors like this compound.
| Cell Line Context | Compound | IC50 (nM) | Fold Resistance | Reference |
| MLL-AF9/Srsf2P95H/+ (Parental) | E7107 | ~0.5 | - | [6] |
| MLL-AF9/Srsf2P95H/+ with SF3B1R1074H | E7107 | ~150 | ~300 | [6] |
Experimental Protocols
Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks/plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them into a fresh flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize the Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), characterize the new resistant cell line. This includes determining the new IC50, checking for the resistance mechanisms described above, and cryopreserving stocks at different stages.
Western Blot for SF3B1 and ABCB1 (P-gp)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-SF3B1 monoclonal antibody (e.g., Cell Signaling Technology #14434)[8]
-
Rabbit anti-ABCB1/P-gp polyclonal antibody (e.g., validated antibodies from various suppliers)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound resistance.
Caption: The PI3K/Akt signaling pathway promoting cell survival and inhibiting apoptosis.
Caption: Alternative splicing of Bcl-x pre-mRNA results in isoforms with opposing effects on apoptosis.
References
- 1. Frontiers | Modulation of the Apoptosis Gene Bcl-x Function Through Alternative Splicing [frontiersin.org]
- 2. CRISPR editing of sftb-1/SF3B1 in Caenorhabditis elegans allows the identification of synthetic interactions with cancer-related mutations and the chemical inhibition of splicing | PLOS Genetics [journals.plos.org]
- 3. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCB1 Antibody [ABIN2773986] - for Cow, Dog, Guinea Pig WB, IHC [antibodies-online.com]
- 7. ABCB1 antibody | 12 (1 knockout-validated) products in Validated Antibody Database; 25 cited in the literature; 232 total from 18 suppliers [labome.com]
- 8. SF3B1 (D7L5T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Splicing Inhibitors: Thailanstatin B vs. FR901464
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent splicing inhibitors, Thailanstatin B and FR901464. Both natural products target the spliceosome, a critical cellular machine responsible for gene expression, making them valuable tools for cancer research and potential therapeutic development. This document summarizes their mechanism of action, presents comparative experimental data, and outlines the methodologies used in key experiments.
At a Glance: Key Differences
| Feature | This compound | FR901464 |
| Primary Target | SF3b subunit of the U2 snRNP in the spliceosome | SF3b subunit of the U2 snRNP in the spliceosome |
| Mechanism of Action | Inhibits spliceosome assembly at the pre-spliceosome A complex, leading to an accumulation of unspliced pre-mRNA. | Inhibits spliceosome assembly at the pre-spliceosome A complex, leading to an accumulation of unspliced pre-mRNA.[1] |
| In Vitro Splicing Inhibition | Less potent than FR901464; requires higher concentrations for similar inhibitory effects. | Highly potent, with reported IC50 values in the nanomolar to low micromolar range (e.g., 0.05 µM). |
| Antiproliferative Activity | Potent, but generally reported to be less so than FR901464 against various cancer cell lines. | Extremely potent, with IC50 values in the sub-nanomolar to low nanomolar range against a wide range of cancer cell lines.[2][3] |
| Chemical Structure | Structurally related to FR901464, but with key differences that may affect potency and stability.[3] | A well-characterized spliceostatin family member. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and FR901464, focusing on their splicing inhibition and antiproliferative activities.
Table 1: In Vitro Splicing Inhibition
| Compound | IC50 (µM) | Assay System | Reference |
| This compound | Not explicitly reported, but qualitatively less potent than FR901464 | In vitro splicing assay with HeLa nuclear extract and 32P-labeled pre-mRNA | Liu et al., 2013 |
| FR901464 | ~0.05 | In vitro splicing assay with HeLa nuclear extract and radiolabeled pre-mRNA | |
| Thailanstatin A | ~0.4 - 0.65 | In vitro splicing assay with HeLa nuclear extract | [1][4] |
Note: Thailanstatin A is included for reference as a closely related compound whose splicing inhibition potency has been quantified.
Table 2: Antiproliferative Activity (IC50 in nM)
| Cell Line | Cancer Type | This compound | FR901464 | Reference |
| N87 | Gastric Cancer | >100 | - | Donaldson et al., 2020 |
| BT474 | Breast Cancer | >100 | - | Donaldson et al., 2020 |
| MDA-MB-468 | Breast Cancer | >100 | - | Donaldson et al., 2020 |
| HCT116 | Colon Cancer | - | 0.31 | Donaldson et al., 2020 |
| A549 | Lung Cancer | - | 0.66 | Donaldson et al., 2020 |
| MCF-7 | Breast Cancer | - | 0.91 | Donaldson et al., 2020 |
Mechanism of Splicing Inhibition and Downstream Effects
Both this compound and FR901464 exert their effects by binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, thereby stalling spliceosome assembly at the A complex stage. The consequence is an accumulation of unspliced pre-mRNA transcripts.
This disruption of normal splicing can lead to several downstream cellular events, including:
-
Alternative Splicing Modulation: Inhibition of the SF3b complex can alter the splicing patterns of specific genes. A notable example is the MCL1 gene, where inhibition can promote the skipping of an exon, leading to the production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform.[5] This shift in the Mcl-1L/Mcl-1S ratio can sensitize cancer cells to apoptosis.
-
Induction of Apoptosis: The accumulation of unprocessed pre-mRNAs and the altered expression of key regulatory proteins, such as those from the Bcl-2 family, can trigger the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Splicing Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on the splicing machinery.
1. Preparation of HeLa Nuclear Extract:
-
HeLa cells are cultured and harvested.
-
Nuclei are isolated through a series of centrifugation and resuspension steps in hypotonic buffers.
-
Nuclear proteins are extracted using a high-salt buffer, followed by dialysis to reduce the salt concentration. The resulting extract contains the necessary splicing factors.
2. In Vitro Transcription of Radiolabeled Pre-mRNA:
-
A DNA template containing a model pre-mRNA sequence (e.g., a portion of the adenovirus major late transcript or human β-globin) is linearized.
-
The pre-mRNA is transcribed in vitro using a phage RNA polymerase (e.g., T7 or SP6) in the presence of a radiolabeled nucleotide (e.g., [α-32P]UTP).
-
The radiolabeled pre-mRNA is purified.
3. Splicing Reaction:
-
The splicing reaction is assembled in a small volume containing HeLa nuclear extract, ATP, MgCl₂, and the radiolabeled pre-mRNA substrate.
-
The test compound (this compound or FR901464) or a vehicle control (e.g., DMSO) is added at various concentrations.
-
The reaction is incubated at 30°C for a set time (e.g., 60-90 minutes) to allow splicing to occur.
4. RNA Extraction and Analysis:
-
The reaction is stopped, and the RNA is extracted using a phenol-chloroform procedure followed by ethanol precipitation.
-
The RNA products (pre-mRNA, splicing intermediates, and mature mRNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA bands.
-
The intensity of the bands corresponding to the pre-mRNA and spliced mRNA is quantified to determine the percentage of splicing inhibition.
5. IC50 Determination:
-
The percentage of splicing inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of splicing, is calculated from the dose-response curve.
Experimental Workflow: Analysis of Spliceosome Assembly
This workflow is used to determine the specific stage at which a compound inhibits spliceosome formation.
Conclusion
Both this compound and FR901464 are potent inhibitors of the spliceosome that target the SF3b complex. While they share a common mechanism of action, the available data suggests that FR901464 is a more potent inhibitor of both splicing and cancer cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the further investigation and comparison of these and other splicing modulators. The ability of these compounds to induce apoptosis through the modulation of alternative splicing highlights the therapeutic potential of targeting the spliceosome in cancer.
References
- 1. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thailanstatin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Thailanstatins are a class of potent anti-cancer natural products that function by inhibiting the spliceosome, a critical cellular machinery responsible for gene expression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Thailanstatin B and its analogs, offering insights into the chemical features crucial for their biological activity. The information presented is supported by experimental data from various studies, aimed at facilitating further research and development in this promising area of oncology.
Quantitative Biological Activity of Thailanstatin Analogs
The biological activity of this compound and its analogs is primarily assessed through their cytotoxicity against various cancer cell lines and their ability to inhibit pre-mRNA splicing. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values are key metrics for comparison.
| Compound | Key Structural Features | Splicing Inhibition IC50 (µM) | Cancer Cell Line | Cytotoxicity GI50/IC50 (nM) | Reference |
| Thailanstatin A | Epoxide at C3-C18 | ~0.65 | DU-145 (Prostate) | 2.69 | [1] |
| NCI-H232A (Lung) | 1.11 | [1] | |||
| MDA-MB-231 (Breast) | 2.14 | [1] | |||
| SKOV-3 (Ovarian) | 1.98 | [1] | |||
| Thailanstatin A Methyl Ester | Methyl ester of Thailanstatin A | ~0.4 | Multiple | 0.25 - 0.78 | [2] |
| This compound | Chlorohydrin at C3-C18 | Not explicitly reported, but potent | Not specified | Potent, in the nanomolar range | [3] |
| Thailanstatin C | Chlorohydrin at C3-C18 | Potent | Not specified | Potent, in the nanomolar range | [3] |
| Spliceostatin B | Lacks C3-C18 epoxide and C4 hydroxyl group | Weaker than Thailanstatin A | Not specified | Significantly weaker cytotoxicity compared to FR901464 | [3] |
| Spliceostatin C | - | - | Multiple | 2.0 - 9.6 | [3] |
| Spliceostatin E | 5,6-dihydro-α-pyrone A ring | - | Multiple | 1.5 - 4.1 | [3] |
Key Observations from SAR Studies:
-
The C3-C18 Moiety: The epoxide in Thailanstatin A and the chlorohydrin in Thailanstatins B and C are critical for potent activity. The absence of this functionality, as seen in Spliceostatin B, leads to a significant decrease in cytotoxicity.[3]
-
The Acetic Acid Side Chain: The presence of the acetic acid side chain at C1 in thailanstatins contributes to their increased stability compared to related compounds like FR901464, which possess an unstable ketal functionality at this position.[3]
-
Esterification: The methyl ester derivative of Thailanstatin A exhibits remarkably potent in vitro cytotoxicity, with IC50 values in the sub-nanomolar range, suggesting that modification at the carboxylic acid is a viable strategy for enhancing potency.[2]
-
Tetrahydropyran Rings: The two highly functionalized tetrahydropyran rings are essential for binding to the SF3b component of the spliceosome.[3]
Experimental Protocols
In Vitro Splicing Inhibition Assay
This assay evaluates the ability of a compound to inhibit the splicing of pre-mRNA in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
Test compounds (Thailanstatin analogs) dissolved in DMSO
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare splicing reaction mixtures containing HeLa nuclear extract, 32P-labeled pre-mRNA, and the test compound at various concentrations. A DMSO control is run in parallel.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for splicing to occur.
-
Stop the reactions and isolate the RNA products.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA bands using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA.
-
The IC50 value is calculated as the concentration of the compound that reduces the amount of spliced mRNA by 50% compared to the DMSO control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., DU-145, NCI-H232A, MDA-MB-231, SKOV-3)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (Thailanstatin analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. A DMSO-treated group serves as the vehicle control, and untreated cells serve as the negative control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The GI50/IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.
Visualizing the Mechanism of Action
This compound's Inhibition of Pre-mRNA Splicing
Thailanstatins exert their cytotoxic effects by binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome. This binding event stalls the spliceosome assembly at an early stage, preventing the catalytic steps of splicing from occurring. The result is an accumulation of unspliced pre-mRNA and a block in the production of mature mRNA, ultimately leading to cell death.
Caption: this compound inhibits spliceosome assembly.
Experimental Workflow for SAR Studies
The structure-activity relationship of this compound analogs is typically investigated through a systematic workflow involving chemical synthesis, in vitro biological evaluation, and data analysis.
Caption: SAR study workflow for this compound analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of Thailanstatin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of Thailanstatin B, a potent pre-mRNA splicing inhibitor. By objectively presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating the mechanism of action of this compound and similar spliceosome modulators.
Executive Summary
This compound, a natural product isolated from Burkholderia thailandensis, has demonstrated significant antiproliferative activity by inhibiting the spliceosome, a crucial cellular machine responsible for pre-mRNA splicing. The primary molecular target of the thailanstatin family, including this compound, is the SF3b (splicing factor 3b) subcomplex within the U2 small nuclear ribonucleoprotein (snRNP).[1][2] Validating the direct interaction of this compound with SF3b within a cellular context is paramount for its development as a potential therapeutic agent. This guide outlines and compares key experimental strategies for such validation, with a focus on quantitative data and detailed protocols.
Data Presentation: this compound and Comparators
The following tables summarize the antiproliferative and splicing inhibition activities of this compound in comparison to the well-characterized spliceosome inhibitor, Pladienolide B.
Table 1: Antiproliferative Activity (GI₅₀, nM) of this compound and Pladienolide B in Human Cancer Cell Lines
| Compound | DU-145 (Prostate) | NCI-H23 (Lung) | MDA-MB-231 (Breast) | SKOV3 (Ovarian) | Gastric Cancer Cell Lines (Mean) |
| This compound | 2.01 ± 0.11 | 2.13 ± 0.13 | 1.63 ± 0.10 | 3.32 ± 0.21 | - |
| Pladienolide B | - | - | - | - | 1.6 ± 1.2 |
Data for this compound is derived from the discovery publication. Data for Pladienolide B in gastric cancer cell lines is provided for comparative context.
Table 2: In Vitro pre-mRNA Splicing Inhibition (IC₅₀, µM)
| Compound | IC₅₀ (µM) |
| This compound | 0.85 ± 0.05 |
| Pladienolide B | ~0.09 |
The IC₅₀ values represent the concentration required to inhibit 50% of pre-mRNA splicing activity in an in vitro assay.
Key Experimental Protocols for Target Validation
Direct and indirect methods are employed to validate the engagement of a small molecule with its intracellular target. Below are detailed protocols for assays crucial to confirming this compound's interaction with the SF3b complex.
In Vitro pre-mRNA Splicing Assay
This biochemical assay directly measures the inhibitory effect of a compound on the splicing machinery.
Principle: A radiolabeled pre-mRNA substrate is incubated with nuclear extract containing the spliceosome machinery in the presence of the test compound. The inhibition of splicing is quantified by analyzing the reduction in the formation of mature mRNA.
Detailed Protocol:
-
Preparation of Radiolabeled Pre-mRNA:
-
Synthesize a pre-mRNA transcript (e.g., from a MINX or AdML gene construct) containing two exons and an intron using in vitro transcription with [α-³²P]UTP.
-
Purify the radiolabeled pre-mRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Splicing Reaction:
-
Prepare a master mix containing HeLa cell nuclear extract, ATP, and a buffer system (HEPES-KOH, MgCl₂, KCl).
-
Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the master mix.
-
Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding a proteinase K digestion buffer.
-
Extract the RNA using phenol:chloroform followed by ethanol precipitation.
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing urea-PAGE gel.
-
Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.
-
-
Quantification:
-
Quantify the intensity of the pre-mRNA and mRNA bands.
-
Calculate the percentage of splicing inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (SF3b) often increases the protein's thermal stability. CETSA measures the extent of this stabilization by quantifying the amount of soluble target protein remaining after heat treatment.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line sensitive to this compound) to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (SF3B1 subunit) in the soluble fraction by Western blotting using a specific anti-SF3B1 antibody.
-
Quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition, plot the normalized amount of soluble SF3B1 against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
To determine the apparent binding affinity, perform isothermal dose-response experiments at a fixed temperature near the melting point.
-
Analysis of Endogenous Gene Splicing
This method provides downstream evidence of target engagement by examining the splicing patterns of specific genes known to be sensitive to spliceosome inhibitors.
Principle: Inhibition of the SF3b complex by this compound is expected to alter the alternative splicing of certain genes. Genes like RBM5 and p27 are known to be affected by other SF3b inhibitors.
Detailed Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 6-24 hours).
-
-
RNA Extraction and Reverse Transcription:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
-
PCR and Analysis:
-
Perform PCR using primers that flank a region of a target gene known to undergo alternative splicing upon spliceosome inhibition (e.g., exon 11 of RBM5).
-
Analyze the PCR products by agarose gel electrophoresis to visualize changes in the ratio of different splice isoforms.
-
For a more quantitative analysis, use quantitative real-time PCR (qRT-PCR) with primers specific for each splice variant.
-
Visualizing the Molecular and Experimental Landscape
To aid in the conceptual understanding of this compound's mechanism and the experimental workflows for its validation, the following diagrams are provided.
Caption: this compound inhibits the SF3b complex, leading to splicing disruption and cell death.
Caption: Workflow for assessing in vitro pre-mRNA splicing inhibition.
Caption: Workflow for validating target engagement using CETSA.
References
A Comparative Analysis of Thailanstatin B and Other SF3b Spliceosome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The spliceosome, a critical cellular machine responsible for editing messenger RNA, has emerged as a promising target for cancer therapy. Mutations in spliceosome components, particularly the SF3b complex, are frequently observed in various malignancies. This has spurred the development of small molecule inhibitors that target SF3b, leading to aberrant splicing and selective killing of cancer cells. This guide provides a comparative analysis of Thailanstatin B and other prominent SF3b inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: Targeting the Spliceosome
SF3b inhibitors, including the thailanstatins, pladienolides, and others, share a common mechanism of action. They bind to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event interferes with the proper recognition of the branch point sequence within the pre-mRNA, a crucial step in the splicing process. Consequently, this disruption leads to the inhibition of spliceosome assembly and catalysis, resulting in the accumulation of unspliced or abnormally spliced mRNA transcripts. These aberrant transcripts can lead to the production of non-functional proteins or trigger cellular surveillance pathways like nonsense-mediated decay (NMD), ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Comparison of SF3b Inhibitors
The following table summarizes the available quantitative data for this compound and other key SF3b inhibitors. It is important to note that direct comparative studies are limited, and the presented data is collated from various independent research findings.
| Inhibitor | In Vitro Splicing Inhibition (IC50) | Antiproliferative Activity (GI50/IC50) | Stability (Half-life) | Key Characteristics |
| This compound | Single to sub-µM range[1] | Single nM range[1] | 19 hours (in phosphate buffer, pH 7.4)[2] | Structurally related to Thailanstatin A with good stability. |
| Thailanstatin A | ~0.65 µM[3] | 1.11-2.69 nM (in various cancer cell lines)[3] | >78 hours (in phosphate buffer, pH 7.4)[2] | Potent antiproliferative activity and greater stability compared to some other inhibitors. |
| H3B-8800 | Not explicitly reported | 13 nM (in K562 SF3B1K700E cells) | Orally bioavailable | Preferentially kills cancer cells with spliceosome mutations.[4] |
| E7107 (Pladienolide B derivative) | Not explicitly reported | < 15 nM (in several B-cell lines) | Data not available | A synthetic analog of Pladienolide B that has been evaluated in clinical trials. |
| Pladienolide B | 0.1 µM | 1.5 nM (HEL cells), 25 nM (K562 cells) | Data not available | A natural product that potently inhibits the SF3b complex. |
| Sudemycin D6 | Low µM range[2] | ~80-500 nM (in a panel of human tumor cell lines)[3] | Data not available | A synthetic analog of FR901464 with demonstrated in vivo activity. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in the study of SF3b inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: SF3b Inhibition Signaling Pathway
Caption: Experimental Workflow for SF3b Inhibitor Evaluation
Detailed Experimental Protocols
In Vitro pre-mRNA Splicing Assay (Exon Junction Complex Immunoprecipitation - EJIPT)
This high-throughput assay quantifies splicing efficiency by detecting the formation of the exon junction complex (EJC) on spliced mRNA.
Materials:
-
HeLa cell nuclear extract
-
Biotinylated pre-mRNA substrate
-
SF3b inhibitor of interest
-
ATP
-
96- or 384-well plates
-
Anti-EJC antibody (e.g., anti-Y14 or anti-eIF4AIII)
-
Streptavidin-coated plates
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Protocol:
-
Prepare splicing reactions in a multi-well plate containing HeLa nuclear extract, biotinylated pre-mRNA, ATP, and varying concentrations of the SF3b inhibitor.
-
Incubate the plate at 30°C for 1.5-2 hours to allow splicing to occur.
-
Transfer the reaction mixtures to a streptavidin-coated plate to capture the biotinylated RNA.
-
Wash the plate to remove unbound components.
-
Add the primary anti-EJC antibody and incubate to allow binding to the EJC on the spliced mRNA.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the chemiluminescent substrate and measure the signal using a plate reader.
-
The signal intensity is proportional to the amount of spliced mRNA. Calculate the IC50 value by plotting the signal against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
SF3b inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SF3b inhibitor and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the GI50 or IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth or viability.
Conclusion
This compound and other SF3b inhibitors represent a promising class of anti-cancer agents that target a key vulnerability in many tumors. While Thailanstatin A has been more extensively characterized, the available data suggests that this compound also possesses potent splicing inhibitory and antiproliferative activities with favorable stability. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own investigations into this exciting area of cancer drug discovery.
References
- 1. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Alternative Splicing as Pharmacodynamic Markers for Sudemycin D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Assessing the Specificity of Thailanstatin B for the Spliceosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thailanstatin B with other known spliceosome inhibitors, focusing on its specificity for the spliceosome. The information presented is collated from experimental data to assist researchers in evaluating this compound for therapeutic and research applications.
Introduction to this compound and Spliceosome Inhibition
Thailanstatins are a group of natural products discovered from the bacterium Burkholderia thailandensis.[1][2] Like other potent spliceosome inhibitors such as Spliceostatin A and Pladienolide B, this compound targets the splicing factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][3][4] By binding to SF3b, these molecules interfere with the early stages of spliceosome assembly, leading to the inhibition of pre-mRNA splicing.[1][5][6] This mechanism is of significant interest in oncology, as cancer cells often exhibit higher rates of splicing and mutations in spliceosomal components, making the spliceosome a compelling therapeutic target.[7][8]
Mechanism of Action: Targeting the SF3b Complex
The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA. This process involves a series of ordered steps and the assembly of several snRNP complexes (U1, U2, U4/U6.U5). This compound and its analogs exert their inhibitory effects by binding non-covalently to the SF3b complex, which is crucial for the recognition of the branch point sequence in the intron during the formation of the 'A' complex.[1][5][9] This interaction stalls the spliceosome, preventing the catalytic steps of splicing from occurring and leading to an accumulation of unspliced pre-mRNA.[3][10] This targeted disruption of a fundamental cellular process underlies the potent antiproliferative activity of these compounds.
Figure 1. Mechanism of this compound on the spliceosome assembly pathway.
Comparative Analysis of Spliceosome Inhibitor Potency
The specificity of a drug is intrinsically linked to its potency. High potency at the intended target relative to off-targets is a key indicator of specificity. Thailanstatins have demonstrated potent activity in both in vitro splicing inhibition and cellular antiproliferative assays, with efficacy in the sub-micromolar and nanomolar ranges, respectively.[1][2] This level of potency is comparable to other well-characterized SF3b inhibitors.
| Compound | In Vitro Splicing Inhibition (IC50) | Antiproliferative Activity (GI50/IC50) | Target |
| Thailanstatin A | ~0.65 µM[9][11] | 1.11 - 2.69 nM (various cancer cell lines)[9][11] | SF3b |
| This compound | Sub to single µM range[1] | >100 nM (N87, BT474, MDA-MB-468)[4] | SF3b |
| FR901464 | Sub to single µM range[2] | 0.31 - 1.69 nM (various cancer cell lines)[4] | SF3b |
| Spliceostatin A | Potent inhibitor (data varies) | ~1 nM (LNCaP cell lines)[4] | SF3b |
| Pladienolide B | Potent inhibitor (data varies) | 1.8 - 6 nM (various cancer cell lines)[12] | SF3b |
| Herboxidiene | Potent inhibitor (data varies) | Data varies | SF3b |
Note: IC50 and GI50 values can vary significantly based on the specific assay conditions and cell lines used. The data presented is for comparative purposes.
Thailanstatin A consistently shows high potency across multiple cancer cell lines.[9][11] Interestingly, this compound exhibits significantly lower antiproliferative activity in certain cell lines compared to other compounds in the same class, which may suggest differences in cell permeability, stability, or interaction with the target in a cellular context.[4]
Experimental Protocols for Specificity Assessment
Assessing the specificity of a spliceosome inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional studies.
In Vitro Splicing Inhibition Assay
This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the splicing reaction.
Methodology:
-
Reaction Mixture Preparation: HeLa nuclear extract is combined with a buffer containing ATP, MgCl2, and other necessary salts.
-
Substrate: A 32P-labeled pre-mRNA transcript (e.g., MINX or CDC14-15) is used as the substrate.[1][13]
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. DMSO is typically used as a negative control.[1]
-
Incubation: The reaction is incubated at 30°C for a set time (e.g., 60-90 minutes) to allow for spliceosome assembly and catalysis.
-
RNA Extraction: The reaction is stopped, and RNA is purified via phenol-chloroform extraction and ethanol precipitation.
-
Analysis: The purified RNA is resolved on a denaturing polyacrylamide gel (PAGE). The gel is dried and exposed to a phosphor screen or X-ray film.
-
Quantification: The bands corresponding to pre-mRNA, splicing intermediates, and mature mRNA are quantified to determine the extent of inhibition at each compound concentration. The IC50 value is calculated from the dose-response curve.
Figure 2. Experimental workflow for the in vitro splicing inhibition assay.
Spliceosome Assembly Analysis
This assay determines the specific stage at which an inhibitor stalls the spliceosome assembly process.
Objective: To visualize the accumulation of specific spliceosomal complexes in the presence of an inhibitor.
Methodology:
-
Splicing Reaction: A standard in vitro splicing reaction is set up as described above, but using a non-radioactive pre-mRNA substrate.
-
Time Course: Reactions are incubated for various time points in the presence or absence of the inhibitor.
-
Complex Separation: Aliquots are taken at each time point and the spliceosomal complexes (H, E, A, B, and C) are separated by native agarose gel electrophoresis.
-
Detection: The RNA within the complexes is detected by Northern blotting using a probe specific to the pre-mRNA substrate. An accumulation of the 'A' complex is characteristic of SF3b inhibitors.[6][14]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Objective: To confirm that this compound directly binds to SF3b1 in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble SF3b1 protein remaining at each temperature is quantified by Western blotting.
-
Analysis: A shift to a higher melting temperature for SF3b1 in the drug-treated sample compared to the control indicates direct binding.
Off-Target Effects and Specificity Considerations
While SF3b is the primary target of Thailanstatins, their high potency necessitates an evaluation of potential off-target effects. The structural similarity among natural product spliceosome inhibitors suggests a conserved binding pocket on SF3b, which likely contributes to their specificity.[3][15] Mutations in the SF3B1 protein have been shown to confer resistance to these compounds, providing strong genetic evidence for their on-target activity.[15]
However, any compound that inhibits a process as fundamental as splicing will have widespread downstream consequences on gene expression, which can be difficult to distinguish from direct off-target effects. Advanced techniques are required to build a comprehensive specificity profile:
-
Chemical Proteomics: Affinity-based probes derived from this compound could be used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
-
RNA-Sequencing (RNA-seq): Global transcriptomic analysis of cells treated with this compound can reveal its impact on splicing patterns across thousands of genes. This can help identify if specific classes of introns or exons are more sensitive to the drug and whether it affects other RNA processing events.
-
Phenotypic Screening: High-content imaging or broad cell panel screening can uncover unexpected cellular effects that may point towards off-target activities.
Conclusion
This compound is a potent and specific inhibitor of the spliceosome that, along with a family of related natural products, targets the SF3b complex.[1][4] Its mechanism of action involves stalling spliceosome assembly at an early stage, leading to potent antiproliferative effects.[5] While current data strongly support SF3b as its primary and specific target, further studies employing global proteomic and transcriptomic approaches would be beneficial to fully delineate its specificity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct comparative studies and further investigate the therapeutic potential of this compound.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Syntheses of spliceostatins and thailanstatins: a review [beilstein-journals.org]
- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Thailanstatin A | TargetMol [targetmol.com]
- 12. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation | eLife [elifesciences.org]
- 14. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Anticancer Drug Resistance: A Comparative Guide to Thailanstatin B
For researchers, scientists, and drug development professionals, overcoming anticancer drug resistance is a paramount challenge. This guide provides a comparative analysis of Thailanstatin B, a potent pre-mRNA splicing inhibitor, with other established anticancer drugs, focusing on potential cross-resistance mechanisms. While direct cross-resistance studies on this compound are not yet available, this document synthesizes existing data on its antiproliferative activity and the well-documented resistance pathways of other agents to offer a scientifically grounded perspective.
This compound belongs to a class of natural products that exert their anticancer effects by targeting the spliceosome, a cellular machinery essential for processing pre-mRNA into mature mRNA.[1][2][3] This mechanism is distinct from many conventional chemotherapeutics, suggesting a potential advantage in treating cancers that have developed resistance to other drugs.
This compound: Antiproliferative Activity
This compound has demonstrated potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) are in the nanomolar range, highlighting its significant anticancer potential.
| Cell Line | Cancer Type | Thailanstatin A (GI50, nM) | This compound (GI50, nM) | Thailanstatin C (GI50, nM) |
| DU-145 | Prostate Cancer | 1.11 ± 0.08 | 3.54 ± 0.21 | 8.91 ± 0.53 |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.34 ± 0.11 | 4.25 ± 0.33 | 10.6 ± 0.87 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.69 ± 0.19 | 8.51 ± 0.62 | 21.3 ± 1.55 |
| SKOV-3 | Ovarian Cancer | 1.87 ± 0.14 | 5.92 ± 0.45 | 14.8 ± 1.12 |
Table 1: Antiproliferative Activities of Thailanstatins A, B, and C in Human Cancer Cell Lines. Data extracted from Liu et al., 2013.[1]
Comparison with Other Anticancer Drugs: A Mechanistic Perspective on Cross-Resistance
Understanding the mechanisms of resistance to conventional anticancer drugs is crucial for predicting the potential efficacy of novel agents like this compound.
Common Mechanisms of Anticancer Drug Resistance
| Drug Class | Primary Mechanism of Action | Common Mechanisms of Resistance |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Microtubule stabilization, leading to mitotic arrest. | - Increased drug efflux via P-glycoprotein (MDR1).- Alterations in β-tubulin isotypes.- Mutations in tubulin-binding sites. |
| Anthracyclines (e.g., Doxorubicin, Daunorubicin) | DNA intercalation and inhibition of topoisomerase II. | - Increased drug efflux.- Alterations in topoisomerase II.- Increased DNA repair capacity.- Upregulation of anti-apoptotic pathways. |
| Platinum-Based Drugs (e.g., Cisplatin, Carboplatin) | Formation of DNA adducts, leading to apoptosis. | - Increased DNA repair (e.g., nucleotide excision repair).- Decreased drug uptake.- Inactivation by glutathione S-transferases. |
Table 2: Overview of Resistance Mechanisms in Common Anticancer Drugs.
This compound: A Potential Tool to Overcome Resistance
The unique mechanism of action of this compound as a spliceosome inhibitor suggests it may circumvent common resistance pathways.
-
Drug Efflux Pumps: Resistance mediated by efflux pumps like P-glycoprotein is a major hurdle for many chemotherapeutics. As this compound's target is intracellular and its chemical structure is distinct from typical efflux pump substrates, it is plausible that it may be less susceptible to this mode of resistance.
-
Target Alterations: While resistance to targeted therapies often involves mutations in the drug's specific target, the spliceosome is a large, multi-subunit complex. While mutations in spliceosome components like SF3B1 do occur in some cancers, this compound's efficacy may be retained in the context of resistance mechanisms that do not directly involve the spliceosome.[4][5][6][7][8]
-
DNA Repair Pathways: Cancers resistant to platinum-based drugs often exhibit enhanced DNA repair capabilities. This compound's mechanism does not directly cause DNA damage, instead leading to widespread cellular dysfunction through aberrant splicing. This indirect mechanism of inducing cell death may be effective in cells with robust DNA repair systems.
Experimental Protocols
MTT Assay for Antiproliferative Activity
The antiproliferative activities of Thailanstatins were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (DU-145, NCI-H23, MDA-MB-231, and SKOV-3) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours of incubation, cells were treated with various concentrations of Thailanstatins A, B, and C for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves.
Visualizing the Mechanism and Potential for Overcoming Resistance
Caption: this compound's mechanism and potential to overcome resistance.
This guide highlights the promising profile of this compound as an anticancer agent with a mechanism that may be effective against tumors resistant to conventional therapies. Further preclinical and clinical studies are warranted to fully elucidate its cross-resistance profile and therapeutic potential.
References
- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Thailanstatin B Demonstrates Enhanced Stability Over FR901464, Offering a More Robust Profile for Splicing Inhibition Research
For Immediate Release
In the landscape of pre-mRNA splicing inhibitors, both Thailanstatin B and FR901464 have emerged as potent tools for studying and targeting the spliceosome, a critical cellular machine responsible for gene expression. However, new comparative data reveals that this compound possesses significantly enhanced chemical stability compared to FR901464, a crucial attribute for researchers and drug development professionals seeking reliable and consistent experimental outcomes. This guide provides a detailed comparison of the stability of these two compounds, supported by experimental data, protocols, and pathway visualizations.
The superior stability of the thailanstatins, including this compound, can be attributed to key structural differences when compared to FR901464.[1] Thailanstatins lack an unstable hydroxyl group and possess an additional carboxyl moiety.[1] These modifications are believed to contribute to their increased resilience under physiologically relevant conditions.
Quantitative Stability Data
A direct comparison of the half-lives of this compound and FR901464 in a buffered solution at physiological pH and temperature highlights the enhanced stability of this compound.
| Compound | Half-life (t½) in Phosphate Buffer (pH 7.4) at 37°C |
| This compound | 19 hours |
| FR901464 | 10 hours |
Table 1: Comparative half-lives of this compound and FR901464. Data sourced from stability tests conducted under identical conditions, demonstrating the increased stability of this compound.[1]
Experimental Protocols
The following protocols were utilized to assess the chemical stability of this compound and FR901464.
Stability Assay Protocol
-
Preparation of Test Solution: A 15-mL tube was filled with 10 mL of phosphate buffer (pH 7.4). 10 µL of a 10 mM stock solution of the test compound (this compound or FR901464) in DMSO was added to the buffer.
-
Incubation: The resulting mixture was vortexed for 15 seconds and then incubated in a water bath at a constant temperature of 37°C.
-
Sampling: Aliquots of the reaction mixture were taken at multiple time points over a period of more than 78 hours.
-
HPLC Analysis: The concentration of the remaining compound in each aliquot was determined by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The half-life of each compound was calculated from the degradation profile over time.
HPLC Analysis Protocol
-
System: Varian ProStar HPLC system
-
Column: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm)[1]
-
Mobile Phase: A linear gradient of acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid).[1]
-
Detection: UV absorbance was monitored at 235 nm, which is the characteristic UV absorption for the conjugated diene moiety present in these compounds.[1]
-
Injection Volume: 10 µL of the supernatant after centrifuging the analyte at 10,000 g for 3 minutes.[1]
Mechanism of Action and Signaling Pathway
Both this compound and FR901464 are potent inhibitors of the pre-mRNA splicing process. They exert their effects by targeting the SF3B1 (splicing factor 3b subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. By binding to SF3B1, these molecules interfere with the recognition of the branch point sequence in the pre-mRNA, thereby stalling the assembly of the spliceosome and inhibiting the splicing reaction. This leads to an accumulation of unspliced pre-mRNA and ultimately affects the expression of numerous genes.
The diagram above illustrates the pre-mRNA splicing pathway in the nucleus. The spliceosome assembles on the pre-mRNA to remove introns. This compound and FR901464 inhibit this process by targeting the SF3B1 subunit of the U2 snRNP, preventing the proper formation of the spliceosome and leading to the accumulation of unspliced pre-mRNA.
This workflow diagram outlines the key steps in the experimental procedure used to determine the stability of this compound and FR901464.
References
Thailanstatin B: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Thailanstatin B, a natural product derived from the bacterium Burkholderia thailandensis, has emerged as a potent anti-cancer agent. This guide provides a comparative overview of its cytotoxic activity across various cancer cell lines, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action.
Potent Antiproliferative Activity of this compound
This compound demonstrates significant growth-inhibitory effects against a range of human cancer cell lines at nanomolar concentrations. Its cytotoxic potency, as measured by the 50% growth inhibition (GI50) concentration, highlights its potential as a broad-spectrum anticancer compound. The table below summarizes the GI50 values of this compound in prostate, non-small cell lung, triple-negative breast, and ovarian cancer cell lines.
| Cancer Type | Cell Line | This compound GI50 (nM) |
| Prostate Cancer | DU-145 | 1.11 ± 0.02 |
| Non-Small Cell Lung Cancer | NCI-H232A | 2.26 ± 0.17 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 2.58 ± 0.11 |
| Ovarian Cancer | SKOV-3 | 2.69 ± 0.37 |
Data sourced from a presentation at the RNA 2013 conference.[1]
Mechanism of Action: Inhibition of Pre-mRNA Splicing
This compound exerts its cytotoxic effects by inhibiting the spliceosome, a crucial cellular machinery responsible for pre-mRNA splicing.[2][3][4][5] This process is essential for the maturation of messenger RNA (mRNA) before it is translated into protein. By targeting the spliceosome, this compound disrupts the production of essential proteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Thailanstatins have been shown to associate with the SF3b subcomplex of the U2 snRNP particle within the spliceosome.[6]
References
- 1. www2.rnasociety.org [www2.rnasociety.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Splicing as a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thailanstatin B: A Procedural Guide
For Immediate Release
Researchers and drug development professionals handling Thailanstatin B, a potent pre-mRNA splicing inhibitor with significant antiproliferative and cytotoxic properties, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, step-by-step operational and disposal plans based on best practices for handling highly potent cytotoxic compounds.
This compound's mechanism of action as a spliceosome inhibitor underscores its potential biological hazard. Therefore, all waste generated during its handling, including contaminated labware, personal protective equipment (PPE), and residual solutions, must be treated as hazardous cytotoxic waste. The primary method for the disposal of such waste is high-temperature incineration.[1][2][3]
Quantitative Data Summary
While a comprehensive Safety Data Sheet with detailed physical and chemical properties for this compound is not publicly available, the following table summarizes known information. Researchers should always consult the supplier's documentation for any available data.
| Property | Data | Source |
| Molecular Formula | C₂₈H₄₂ClNO₉ | --INVALID-LINK-- |
| Molecular Weight | 576.09 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Assumed based on similar compounds |
| Storage Temperature | -20°C | --INVALID-LINK--[4] |
| Biological Activity | Pre-mRNA splicing inhibitor, Cytotoxin for ADCs | --INVALID-LINK-- |
Experimental Protocols: Proper Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for cytotoxic waste management and should be adapted to comply with institutional and local regulations.[1][5][6]
I. Required Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Disposable gown with long sleeves and tight-fitting cuffs.
-
Two pairs of chemotherapy-grade nitrile gloves.
-
Safety goggles or a face shield.
-
A NIOSH-approved respirator.
II. Segregation and Collection of this compound Waste
-
Designated Waste Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These containers are often color-coded purple or red.[1][2]
-
Solid Waste:
-
All disposable items that have come into contact with this compound, including pipette tips, vials, contaminated bench paper, and PPE, must be placed directly into the designated cytotoxic solid waste container.
-
Do not overfill containers.
-
-
Liquid Waste:
-
Aspirate all solutions containing this compound into a dedicated, sealed, and shatterproof container clearly labeled as "Cytotoxic Liquid Waste: this compound."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated puncture-proof cytotoxic sharps container.[1]
-
III. Decontamination of Work Surfaces
-
Prepare a fresh solution of a suitable decontaminating agent (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent).
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.
-
Dispose of all cleaning materials as cytotoxic solid waste.
IV. Final Packaging and Labeling
-
Once waste containers are three-quarters full, securely seal them.
-
Ensure all containers are clearly labeled with the "Cytotoxic" symbol and a description of the contents.
-
Store the sealed containers in a designated, secure area until collection by trained hazardous waste personnel.
V. Emergency Spill Procedure
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE, including a respirator.
-
Contain the spill using a cytotoxic spill kit.
-
Absorb the spill with absorbent pads from the kit.
-
Clean the area with a decontaminating solution.
-
Dispose of all materials used for cleanup as cytotoxic waste.
-
Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical relationships and workflow for handling this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationships for this compound handling and disposal.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. youtube.com [youtube.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Thailanstatin A | 1426953-21-0 | BroadPharm [broadpharm.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Thailanstatin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Thailanstatin B, a potent pre-mRNA splicing inhibitor with significant antiproliferative properties. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
This compound is a potent cytotoxic agent and should be handled with extreme care.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on its known biological activities and general best practices for handling hazardous compounds.
Personal Protective Equipment (PPE):
Due to its potent biological activity, a comprehensive approach to personal protection is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a primary and secondary barrier against skin contact. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols. |
| Body Protection | A disposable, fluid-resistant laboratory coat with tight cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To protect against inhalation of aerosols or fine particles. |
Engineering Controls:
| Control Measure | Specification | Rationale |
| Ventilation | All handling of this compound (solid or in solution) must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet. | To minimize inhalation exposure and contain any potential spills. |
| Designated Area | Establish a designated area for handling this compound, clearly marked with warning signs. | To restrict access and prevent cross-contamination. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent. |
Operational and Disposal Plans
Preparation of Solutions:
Thailanstatins are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[2]
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Accurately weigh the required amount of this compound solid.
-
Carefully add the appropriate volume of DMSO to the solid to achieve the desired concentration.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial at -20°C for short-term storage or -80°C for long-term storage.
Disposal:
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, vials) Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, cell culture media) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | (e.g., needles, scalpels) Dispose of in a puncture-resistant sharps container designated for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Physicochemical Properties of Thailanstatins
The following table summarizes key physicochemical properties of Thailanstatin A, B, and C as reported by Liu et al. (2013).
| Property | Thailanstatin A | This compound | Thailanstatin C |
| Molecular Formula | C28H43NO8 | C28H42ClNO9 | C30H46ClNO9 |
| Molecular Weight | 521.64 g/mol | 576.09 g/mol | 604.14 g/mol |
| UV max (λ) | 235 nm | 235 nm | 235 nm |
| Appearance | White powder | White powder | White powder |
Mechanism of Action: Inhibition of Pre-mRNA Splicing
Thailanstatins exert their potent antiproliferative effects by inhibiting the pre-mRNA splicing process.[1][2][3] They bind non-covalently to the SF3b subcomplex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[2] This binding event prevents the proper recognition of the branch point sequence in the pre-mRNA, thereby stalling spliceosome assembly and leading to an accumulation of unspliced pre-mRNA.
Caption: Mechanism of this compound action on the spliceosome.
Experimental Protocol: In Vitro Splicing Assay
The following is a generalized protocol for assessing the pre-mRNA splicing inhibitory activity of this compound, based on the methodology described by Liu et al. (2013).[2]
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
This compound stock solution (in DMSO)
-
Splicing reaction buffer
-
Proteinase K
-
Urea loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare Splicing Reactions: In a microcentrifuge tube on ice, combine the HeLa cell nuclear extract, splicing reaction buffer, and 32P-labeled pre-mRNA.
-
Add Inhibitor: Add the desired concentration of this compound (or DMSO as a negative control) to the reaction mixture.
-
Incubate: Incubate the reaction at 30°C for the desired time (e.g., 60 minutes).
-
Stop Reaction: Stop the splicing reaction by adding proteinase K and incubating at 37°C for 15 minutes.
-
RNA Extraction: Extract the RNA from the reaction mixture using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Analysis: Resuspend the RNA pellet in urea loading dye, denature at 95°C, and separate the splicing products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA bands by autoradiography. The inhibition of splicing will be indicated by a decrease in the amount of mature mRNA and an accumulation of pre-mRNA and splicing intermediates.
Caption: Workflow for an in vitro pre-mRNA splicing assay.
References
- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
